molecular formula C21H31NO3 B126407 Nateglinide Ethyl Ester CAS No. 187728-85-4

Nateglinide Ethyl Ester

Katalognummer: B126407
CAS-Nummer: 187728-85-4
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: AVOHCDLQBWDQOF-CTWPCTMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nateglinide Ethyl Ester, also known as Nateglinide Ethyl Ester, is a useful research compound. Its molecular formula is C21H31NO3 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nateglinide Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nateglinide Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOHCDLQBWDQOF-CTWPCTMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648386
Record name Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187728-85-4
Record name Ethyl nateglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Synthesis Guide: Nateglinide Ethyl Ester (EP Impurity G)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This technical guide details the synthesis of Nateglinide Ethyl Ester (N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine ethyl ester) directly from the Active Pharmaceutical Ingredient (API), Nateglinide.

While the industrial synthesis of Nateglinide typically proceeds via the hydrolysis of this ester intermediate, the reverse reaction—esterification of the API—is critical for generating high-purity EP Impurity G reference standards used in pharmacopeial compliance (European Pharmacopoeia / USP) and for investigating prodrug pharmacokinetics.

Structural Integrity & Stereochemical Challenges

Nateglinide contains two critical stereochemical features:

  • Chiral Center: The D-phenylalanine moiety (

    
    -configuration).
    
  • Geometric Isomerism: The trans-1,4-substituted cyclohexane ring.

Crucial Directive: The synthesis protocol must avoid racemization of the amino acid center (which would yield the L-isomer, Impurity B) and prevent cis-isomerization of the cyclohexane ring. Consequently, this guide utilizes a Thionyl Chloride (


) mediated esterification  under anhydrous conditions. This method generates 

in situ, driving the equilibrium forward via water consumption while maintaining mild thermal conditions to preserve stereochemical integrity.

Reaction Mechanism & Strategy

The transformation follows a nucleophilic acyl substitution mechanism. Thionyl chloride reacts with ethanol to generate ethoxysulfinyl chloride, which decomposes to release anhydrous


, activating the carboxylic acid of Nateglinide.
Reaction Scheme (Graphviz)

ReactionMechanism Nateglinide Nateglinide (API) (Carboxylic Acid) Activation Protonation/Activation (R-C=O-OH2+) Nateglinide->Activation + HCl (in situ) Intermediate Tetrahedral Intermediate Activation->Intermediate Product Nateglinide Ethyl Ester (EP Impurity G) Intermediate->Product - H2O (Elimination) Ethanol Ethanol (Nucleophile) Ethanol->Intermediate Nucleophilic Attack SOCl2 SOCl2 (Catalyst/Dehydrator) SOCl2->Ethanol Generates HCl + EtCl + SO2

Figure 1: Acid-catalyzed esterification pathway utilizing in situ acid generation.

Detailed Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Nateglinide 317.431.0Limiting Reagent
Ethanol (Absolute) 46.07Excess (Solvent)Nucleophile & Solvent
Thionyl Chloride (

)
118.971.2 - 1.5Acid Generator / Water Scavenger
Dichloromethane (DCM) 84.93N/AExtraction Solvent
NaHCO

(sat. aq.)
84.01N/ANeutralization
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. Perform reaction under a nitrogen atmosphere.

Step 1: Solvation

  • Charge a 250 mL round-bottom flask (RBF) with Nateglinide (10.0 g, 31.5 mmol) .

  • Add Absolute Ethanol (100 mL) . Stir until a suspension or partial solution is obtained.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Activation & Addition 4. Add Thionyl Chloride (3.4 mL, 47.2 mmol, 1.5 eq) dropwise over 20 minutes via a pressure-equalizing addition funnel.

  • Note: The reaction is exothermic. Control addition rate to maintain internal temperature < 5°C.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

Step 3: Reaction 6. Heat the mixture to Reflux (approx. 78°C) for 3 to 5 hours .

  • Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3) or HPLC. The starting material (Acid) will disappear, and a less polar spot (Ester) will appear (
    
    
    ).

Step 4: Workup 7. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ethanol and residual


/

. A viscous oil or semi-solid will remain. 8. Re-dissolve the residue in Dichloromethane (150 mL) . 9. Wash the organic layer carefully with Saturated NaHCO

solution (2 x 50 mL)
to neutralize residual acid.
  • Caution:
    
    
    evolution will occur. Vent the separatory funnel frequently.
  • Wash with Brine (50 mL) .
  • Dry the organic layer over anhydrous
    
    
    .

Step 5: Isolation & Purification 12. Filter off the drying agent and concentrate the filtrate to dryness. 13. Recrystallization: Dissolve the crude solid in minimal hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate. Cool to 4°C to induce crystallization. 14. Filter the white crystalline solid and dry under vacuum at 45°C for 12 hours.

Process Workflow & Critical Control Points

Workflow Start Start: Nateglinide + EtOH Cool Cool to 0°C Start->Cool AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Cool->AddSOCl2 Reflux Reflux 3-5 Hours (T > 75°C) AddSOCl2->Reflux Monitor TLC/HPLC Check (Limit: <1% SM) Reflux->Monitor Monitor->Reflux Incomplete Evap Evaporate EtOH Monitor->Evap Complete Extract DCM Extraction & NaHCO3 Wash Evap->Extract Crystallize Recrystallization (Hexane/EtOAc) Extract->Crystallize Final Pure Nateglinide Ethyl Ester Crystallize->Final

Figure 2: Operational workflow emphasizing critical temperature controls and workup steps.

Analytical Characterization (Self-Validation)

To ensure the protocol yielded the correct target without racemization, compare analytical data against these expected values:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 124°C - 128°C (Typical range for ester derivatives of this class).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.1-7.3 (m, 5H, Aromatic).
      
    • 
       5.9 (d, 1H, NH).
      
    • 
       4.9 (m, 1H, 
      
      
      
      -CH of Phe).
    • 
       4.15 (q, 2H, 
      
      
      
      )
      -> Diagnostic signal for Ethyl Ester.
    • 
       1.25 (t, 3H, 
      
      
      
      )
      -> Diagnostic signal for Ethyl Ester.
    • 
       0.8-1.8 (m, Cyclohexyl protons + Isopropyl).
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass: 345.48 g/mol .[1]

    • Observed

      
      : 346.5 m/z.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to water presence.Ensure ethanol is anhydrous. Increase

to 2.0 eq.
Racemization Reaction temperature too high or prolonged reflux.Reduce reflux time. Switch to room temperature stirring for 24h (slower but safer).
Sticky Solid Residual solvent or impurities.Triturate with cold Hexane or Pentane to induce precipitation.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 , "Nateglinide Monograph 2575". (Defines Impurity G and related substances).

  • Shinkai, H., et al. (1989).[2] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436-1441.[2] (Foundational chemistry of Nateglinide derivatives).

  • PubChem Compound Summary , "Nateglinide Ethyl Ester (Impurity G)". (Structure and Identifier verification).

  • Simson Pharma , "Nateglinide EP Impurity G Reference Standard". (Commercial validation of the specific impurity structure).

Sources

Technical Whitepaper: Spectroscopic Characterization & Impurity Profiling of Nateglinide Ethyl Ester (EP Impurity G)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of Nateglinide Ethyl Ester (CAS: 187728-85-4), designated as Impurity G in the European Pharmacopoeia (EP). As a key process-related impurity and potential degradation product in the synthesis of Nateglinide (an oral antidiabetic agent targeting ATP-sensitive


 channels), its rigorous characterization is mandated by ICH Q3A/Q3B guidelines.

This document details the specific spectral fingerprints required to distinguish the ethyl ester from the parent Active Pharmaceutical Ingredient (API), focusing on the diagnostic shifts in Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Nateglinide Ethyl Ester is the ethylated derivative of the D-phenylalanine moiety within the Nateglinide scaffold.[1] It is more lipophilic than the parent acid due to the masking of the carboxylic acid functionality.

ParameterDetail
Common Name Nateglinide Ethyl Ester
Regulatory Designation Nateglinide EP Impurity G
IUPAC Name Ethyl (2R)-3-phenyl-2-[(trans-4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
CAS Number 187728-85-4
Molecular Formula

Molecular Weight 345.48 g/mol
Parent API Nateglinide (

, MW: 317.[2][3][1][4][5]42)
Synthesis & Origin Pathway

The impurity typically arises via two mechanisms:

  • By-product Formation: Esterification of Nateglinide during crystallization or work-up if ethanol is used as a solvent in the presence of trace acid catalysts.

  • Synthetic Intermediate: Incomplete hydrolysis if the ethyl ester is used as a protected intermediate during the coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine ethyl ester.

SynthesisPathway cluster_0 Precursors Acid Trans-4-isopropyl cyclohexanecarboxylic Acid Coupling Amide Coupling (EDC/HOBt) Acid->Coupling Phe D-Phenylalanine Ethyl Ester Phe->Coupling ImpurityG Nateglinide Ethyl Ester (Impurity G) Coupling->ImpurityG Intermediate Hydrolysis Hydrolysis (NaOH/H2O) ImpurityG->Hydrolysis Deprotection API Nateglinide (Target API) ImpurityG->API Incomplete Reaction Hydrolysis->API

Figure 1: Origin pathway of Nateglinide Ethyl Ester. The ester serves as a precursor but becomes Impurity G if retained in the final product.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the ester modification via the molecular ion shift (+28 Da relative to Nateglinide) and specific fragmentation patterns.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

Diagnostic Signals
Ion Typem/z ValueInterpretation

346.24 Protonated Molecular Ion (Base Peak). Distinct from Nateglinide (

).[6][1]

368.22 Sodium Adduct (Common in ester analysis).
Fragment A 300.19 Loss of Ethanol (

, -46 Da) or Ethoxy (-45 Da).
Fragment B 120.08 Phenylalanine immonium ion (Characteristic of Phe backbone).
Fragmentation Logic

The stability of the ethyl ester alters the fragmentation pathway compared to the free acid. The primary loss is the ethoxy group, followed by the cleavage of the amide bond.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 346.24 Frag1 Loss of Ethoxy Group (-OC2H5) [R-CO-NH-CH(Bn)-CO]+ Parent->Frag1 Neutral Loss (Ethanol) Frag2 Amide Cleavage (Cyclohexyl-CO)+ Parent->Frag2 N-C Bond Break Frag3 Phe-Ethyl Ester Fragment [H2N-CH(Bn)-COOEt]+ Parent->Frag3 C-N Bond Break

Figure 2: Proposed MS fragmentation pathway for Nateglinide Ethyl Ester.

Infrared Spectroscopy (IR)[3][6][7]

IR is the rapid screening tool for this impurity. The key differentiator is the Carbonyl (


) region . Nateglinide (Acid) exists as a dimer in solid state with lower frequency H-bonded carbonyls; the Ethyl Ester (Impurity G) shows a distinct, higher frequency ester carbonyl.
Comparative IR Fingerprint
Functional GroupNateglinide (API)Nateglinide Ethyl Ester (Impurity G)Causality / Explanation
O-H Stretch 2500–3300

(Broad)
Absent Removal of carboxylic acid proton eliminates the broad H-bonded OH band.
N-H Stretch ~3300

(Sharp)
~3300–3350

Amide NH remains; may sharpen due to reduced H-bonding network.
Ester C=O Absent1730–1750

Diagnostic Peak. Esters vibrate at higher frequencies than H-bonded acids (~1715).
Amide I (C=O) ~1647

~1650

The amide linkage connecting the cyclohexane and phenylalanine is structurally unchanged.
C-O Stretch ~1290

(Acid C-O)
~1180–1200

(Ester C-O)
Shift in the C-O-C stretching vibration characteristic of ethyl esters.

Nuclear Magnetic Resonance (NMR)[6][7][11]

NMR is the definitive technique for structural confirmation. The data below assumes a solvent of DMSO-


 , which is standard for Nateglinide solubility and exchangeable proton detection.
H NMR Assignment (600 MHz, DMSO- )

The ethyl ester introduces two new signal groups (quartet and triplet) and removes the carboxylic acid proton.

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH Absent --The broad singlet at ~12.0 ppm (seen in API) is missing.
Amide NH 8.0 – 8.3Doublet (

Hz)
1HAmide proton, coupled to the chiral

-CH.
Aromatic 7.1 – 7.3Multiplet5HPhenylalanine ring protons (unchanged from API).

-CH
4.4 – 4.6Multiplet1HChiral center methine. Shift varies slightly due to esterification.
Ester

4.0 – 4.1 Quartet (

Hz)
2H Diagnostic: Methylene protons of the ethyl group.
Cyclohexyl 1.0 – 1.9Multiplets~9HCyclohexane ring protons.
Ester

1.1 – 1.2 Triplet (

Hz)
3H Diagnostic: Methyl protons of the ethyl group.
Isopropyl 0.8 – 0.9Doublet6HGem-dimethyl groups on the cyclohexane tail.
C NMR Key Shifts
  • Ester Carbonyl: ~172 ppm (Distinct from Acid Carbonyl ~174 ppm, though close; 2D HMBC required for absolute certainty in mixtures).

  • Ester

    
    :  ~60-61 ppm.
    
  • Ester

    
    :  ~14 ppm.
    

Analytical Control Strategy

For routine quality control, High-Performance Liquid Chromatography (HPLC) is used. The spectroscopic data informs the method development.

Chromatographic Behavior

Because the ethyl ester lacks the ionizable carboxylic acid group, it is significantly less polar (more hydrophobic) than Nateglinide.

  • Column: C18 (Octadecylsilane).

  • Mobile Phase: Phosphate Buffer (pH ~2.5) / Acetonitrile gradient.

  • Elution Order:

    • Nateglinide (API) - Elutes earlier.

    • Impurity G (Ethyl Ester) - Elutes later (Higher Relative Retention Time, RRT > 1.0).

AnalyticalWorkflow cluster_detection Detection & ID Sample Drug Substance Sample HPLC HPLC Separation (C18, Acidic pH) Sample->HPLC UV UV Detection (210 nm) HPLC->UV Routine QC MS_Detect MS Detection (m/z 346) HPLC->MS_Detect Validation/ID Result Quantification of Impurity G (< 0.15%) UV->Result MS_Detect->Result

Figure 3: Analytical workflow for detecting Impurity G in Nateglinide drug substance.

References

  • European Pharmacopoeia (Ph. Eur.). Nateglinide Monograph 2575. (Defines Impurity G).
  • Axios Research . Nateglinide EP Impurity G Reference Standard Data. Available at: [Link]

  • PubChem . Nateglinide Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).

Disclaimer: This guide is for research and development purposes. Analytical methods for regulatory submission must be validated according to current GMP standards.

Sources

1H NMR spectrum of Nateglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1H NMR Characterization of Nateglinide Ethyl Ester

Executive Summary

Nateglinide Ethyl Ester (NEE) serves a dual role in the pharmaceutical lifecycle of the anti-diabetic agent Nateglinide: it is the penultimate synthetic intermediate and a critical process-related impurity (designated as Ester Impurity in pharmacopeial monographs).

Precise characterization of NEE is essential for establishing mass balance in reaction monitoring and ensuring regulatory compliance (ICH Q3A/B). This guide provides a rigorous, self-validating protocol for the 1H NMR analysis of NEE. Unlike generic spectral lists, this document focuses on the causality of chemical shifts, the differentiation of the ester from the parent API (Active Pharmaceutical Ingredient), and the stereochemical integrity of the trans-cyclohexyl moiety.

Structural Context & Synthesis Logic

To interpret the spectrum, one must understand the molecular assembly. NEE is constructed from a D-phenylalanine ethyl ester backbone acylated by trans-4-isopropylcyclohexanecarboxylic acid.[1]

Key Structural Moieties:

  • The Reporter Group: The ethyl ester (

    
    ) is the primary spectroscopic handle distinguishing NEE from Nateglinide.
    
  • The Chiral Center: The

    
    -proton of the D-phenylalanine moiety is sensitive to the electronic environment of the adjacent ester.
    
  • The Stereochemical Anchor: The trans-1,4-disubstituted cyclohexane ring.

Figure 1: Synthesis and Impurity Pathway The following diagram outlines the origin of NEE and its relationship to the final drug substance.

Nateglinide_Synthesis Acid trans-4-Isopropyl cyclohexanecarboxylic Acid NEE Nateglinide Ethyl Ester (Target Analyte) Acid->NEE Coupling (DCC/NHS) PheEst D-Phenylalanine Ethyl Ester PheEst->NEE Amidation NEE->NEE Residual Impurity Nateglinide Nateglinide (Final API) NEE->Nateglinide Hydrolysis (NaOH)

Caption: Synthesis pathway showing NEE as the direct precursor to Nateglinide. Incomplete hydrolysis leads to NEE persisting as a process impurity.

Experimental Protocol

This protocol prioritizes resolution of the aliphatic region and accurate integration of the ester protons.

Solvent Selection Strategy
  • Recommended: Chloroform-d (

    
    , 99.8% D) 
    
    • Why: Esters typically exhibit sharper line shapes in non-polar solvents.

      
       minimizes viscosity-induced broadening in the aliphatic region (cyclohexyl protons) compared to DMSO-d6. It also provides a distinct chemical shift separation between the amide 
      
      
      
      and aromatic protons.
  • Alternative: DMSO-d6

    • Why: Use only if direct comparison with the USP reference standard of Nateglinide (which is run in DMSO due to solubility of the free acid) is required. Note that the amide proton will shift significantly downfield (

      
       ppm) in DMSO.
      
Acquisition Parameters (500 MHz equivalent)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Reasoning: The aromatic protons and the quaternary carbonyl carbons have longer

      
       relaxation times. Accurate quantitative integration (qNMR) requires 
      
      
      
      to avoid underestimating the aromatic integral relative to the fast-relaxing methyl groups.
  • Spectral Width: -2 to 14 ppm (to capture potential acid exchangeables if mixed with API).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The spectrum is divided into three diagnostic zones. The chemical shifts below are reported for


.
Zone A: The Downfield Region (6.0 – 8.0 ppm)

Contains the aromatic ring and the amide linkage.

Chemical Shift (

)
MultiplicityIntegralAssignmentMechanistic Insight
7.10 – 7.35 Multiplet5HAromatic Phenyl RingThe monosubstituted benzene ring shows typical magnetic anisotropy. These peaks are invariant between the ester and the free acid.
5.90 – 6.10 Doublet (

Hz)
1HAmide

The doublet arises from coupling to the adjacent chiral

-proton. Note: In DMSO-d6, this signal shifts to

ppm due to hydrogen bonding with the solvent.
Zone B: The "Fingerprint" Region (4.0 – 5.0 ppm)

This region contains the definitive proof of esterification.

Chemical Shift (

)
MultiplicityIntegralAssignmentMechanistic Insight
4.85 – 4.95 DT/Multiplet1H

-CH (Chiral Center)
This proton is deshielded by both the amide carbonyl and the ester carbonyl. Its coupling pattern reveals the stereochemistry of the amino acid backbone.
4.16 Quartet (

Hz)
2H Ester

CRITICAL: This quartet is the "smoking gun" for NEE. It is absent in Nateglinide. Its integration must be exactly 2:5 relative to the aromatic ring.
Zone C: The Upfield Aliphatic Forest (0.8 – 3.2 ppm)

Contains the cyclohexyl and isopropyl groups. Complex due to overlap.

Chemical Shift (

)
MultiplicityIntegralAssignmentMechanistic Insight
3.05 – 3.15 DD/Multiplet2HBenzylic

Diastereotopic protons adjacent to the phenyl ring.
2.00 – 2.15 Multiplet (tt)1HCyclohexyl C1-HThe methine proton adjacent to the carbonyl. Its axial position (trans isomer) dictates its shift.
1.60 – 1.80 Multiplet4HCyclohexyl equatorialProtons on the ring carbons C2/C6 and C3/C5 (equatorial).
1.25 Triplet (

Hz)
3H Ester

Coupled to the quartet at 4.16 ppm. Confirms the ethyl group.
0.85 – 1.40 Multiplets~6HCyclohexyl axial + Isopropyl CHThe "hump" of axial protons and the isopropyl methine.
0.86 Doublet (

Hz)
6HIsopropyl MethylsThe terminal methyl groups of the cyclohexyl tail.

Impurity Profiling: The Decision Tree

Distinguishing NEE from the Active Pharmaceutical Ingredient (Nateglinide) and other potential esters (e.g., Methyl Ester) is a common quality control task.

Differentiation Logic:

  • NEE vs. Nateglinide: Look for the loss of the broad carboxylic acid peak (

    
     ppm) and the appearance of the ethyl quartet (4.16 ppm).
    
  • NEE vs. Methyl Ester: The methyl ester will show a sharp singlet

    
     ppm (integration 3H) instead of the quartet/triplet system of the ethyl group.
    

Figure 2: NMR Identification Workflow Use this logic flow to validate the sample identity.

NMR_ID_Workflow Start Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) Check_4ppm Check Region 4.0 - 4.2 ppm Start->Check_4ppm Quartet Quartet Present? (J ~ 7 Hz) Check_4ppm->Quartet Yes_Quartet Check 1.2 ppm (Triplet Present?) Quartet->Yes_Quartet Yes No_Quartet Check 3.6 - 3.7 ppm (Singlet Present?) Quartet->No_Quartet No Confirm_NEE CONFIRMED: Nateglinide Ethyl Ester Yes_Quartet->Confirm_NEE Yes Confirm_API CONFIRMED: Nateglinide (Free Acid) (Check for COOH > 12ppm) Yes_Quartet->Confirm_API No (Likely API Alpha-H only) Confirm_MeEst CONFIRMED: Nateglinide Methyl Ester No_Quartet->Confirm_MeEst Yes (Singlet) No_Quartet->Confirm_API No

Caption: Logical decision tree for distinguishing Nateglinide Ethyl Ester from its parent acid and methyl analog.

Scientific Validation & Troubleshooting

Self-Validating the Spectrum: To ensure the spectrum is reliable, perform the following internal checks:

  • Integral Ratio: Normalize the aromatic region (7.1-7.35 ppm) to 5.00. The ethyl quartet (4.16 ppm) must integrate to 2.00 (

    
    ). If the integral is low, hydrolysis may have occurred.
    
  • Coupling Verification: The coupling constant (

    
    ) of the quartet at 4.16 ppm and the triplet at 1.25 ppm must match (typically 7.1 Hz). Use a processing software "J-coupler" tool to verify this connectivity.
    

Common Artifacts:

  • Water Peak: In

    
    , water appears 
    
    
    
    ppm, often overlapping with the cyclohexyl region. Ensure the solvent is dry or use
    
    
    shake to identify exchangeable protons.
  • Rotational Isomers: While less common in secondary amides than tertiary amides, broadening of the amide doublet or

    
    -proton signal may indicate restricted rotation around the amide bond. Warming the sample to 40°C usually coalesces these peaks.
    

References

  • United States Pharmacopeia (USP) . Nateglinide Monograph: Impurity Testing. USP-NF.[2] (Defines Nateglinide Related Compound A, B, and Ester impurities). [Link]

  • European Pharmacopoeia (Ph. Eur.) . Nateglinide: Impurity B and Related Substances. (Provides standards for the ethyl ester derivative). [Link]

  • Shinkai, H., et al. (1989).[3] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436–1441.[3] (Seminal paper on the synthesis and SAR of Nateglinide derivatives). [Link]

  • Abraham, R. J., et al. (2004). "Prediction of the 1H chemical shifts of molecules containing the ester group." Magnetic Resonance in Chemistry, 42(11), 938-947. (Foundational text for ester chemical shift assignment). [Link]

  • Kumari, P., et al. (2022).[4] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences, 6(S2), 12894–12904.[4] (Details the degradation pathways involving ester hydrolysis). [Link]

Sources

Mass Spectrometric Characterization of Nateglinide Ethyl Ester: A Structural Elucidation & Quantification Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the mass spectrometric characterization of Nateglinide Ethyl Ester , a critical process-related impurity and degradation product in the development of Nateglinide formulations.

Executive Summary & Chemical Context

Nateglinide (


) is a D-phenylalanine derivative used to manage Type 2 diabetes by stimulating early-phase insulin secretion.[1][2][3][4][5] During synthesis (often involving ethanol) or storage in alcoholic formulations, the carboxylic acid moiety of Nateglinide can undergo esterification, forming Nateglinide Ethyl Ester  (

).[1][3][5]

This ethyl ester is more lipophilic and lacks the acidic proton of the parent drug, significantly altering its ionization behavior and pharmacokinetic profile.[3] Its accurate identification is mandated by ICH Q3A/B guidelines for impurity profiling.[3][5] This guide details the LC-MS/MS workflow to differentiate the ester from the parent drug and quantify it at trace levels.[3][5]

Structural Comparison
FeatureNateglinide (Parent)Nateglinide Ethyl Ester (Target)
Formula


MW (Monoisotopic) 317.20 Da345.23 Da
Key Functional Group Carboxylic Acid (-COOH)Ethyl Ester (

)
Ionization Preference ESI (-) (Acidic) or ESI (+)ESI (+) (Protonation on Amide/Amine)
LogP (Hydrophobicity) ~2.4 (Moderate)> 3.5 (High)

Experimental Methodology

Sample Preparation Strategy

Causality: Direct injection of high-concentration drug product can contaminate the MS source.[1][3][5] A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to enrich the less polar ester.[1][3][5]

  • Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH).[1][3][5] Avoid ethanol to prevent in situ artifactual esterification during sample prep.[3][5]

  • Concentration: Prepare stock at 1 mg/mL; dilute to 100 ng/mL for sensitivity tuning.

Liquid Chromatography Conditions

Objective: Separate the parent drug (eluting earlier) from the hydrophobic ethyl ester to prevent ion suppression.[3][5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 1.8 µm).[3][5]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[1][3][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold for polar impurities)[1][3][5]

    • 1-8 min: 30%

      
       90% B (Elution of Nateglinide ~4-5 min, Ethyl Ester ~6-7 min)
      
    • 8-10 min: 90% B (Wash)[1][3][5]

Mass Spectrometry Source Parameters (ESI)

Rationale: While Nateglinide ionizes well in Negative mode (


), the Ethyl Ester cannot deprotonate easily.[1][3][5] Therefore, Positive Mode (ESI+)  is the mandatory standard for simultaneous detection.[3][5]
  • Ionization Mode: ESI Positive (

    
    )
    
  • Capillary Voltage: 3.5 kV[3][5]

  • Desolvation Temp: 350°C (High temp required for the stable amide backbone)[1][3]

  • Collision Gas: Argon or Nitrogen[3][5]

Mass Spectrometric Fragmentation & Mechanism[3][5][7][8][9]

Precursor Ion Selection[1][3][5]
  • Nateglinide:

    
    [1][3][5]
    
  • Nateglinide Ethyl Ester:

    
    [1][3][5]
    
    • Note: The mass shift of +28 Da (Ethyl vs. Hydrogen) is the primary identifier in MS1 (Full Scan).[3][5]

Fragmentation Pathways (MS/MS)

The differentiation relies on locating the position of the ethyl group.[3][5] The fragmentation of Nateglinide-type molecules is dominated by the cleavage of the amide bond.

Pathway A: Amide Bond Cleavage [3]

  • Cyclohexyl Fragment (Common to both): The bond between the carbonyl carbon and the amide nitrogen breaks.[3][5]

    • Product Ion:

      
        (Isopropyl-cyclohexane carbonyl cation).[1][3][5]
      
    • Significance: This ion appears in both spectra, confirming the "left" side of the molecule is identical.[3]

Pathway B: Phenylalanine Fragment (Differentiating) [1][3][5]

  • Parent Drug: The "right" side is D-Phenylalanine.[1][3][4][5]

    • Product Ion:

      
        (Phenylalanine cation).[1][3][5]
      
    • Secondary loss: Loss of

      
       + CO (
      
      
      
      immonium ion).[1][3][5]
  • Ethyl Ester: The "right" side is D-Phenylalanine Ethyl Ester.[1][3][5]

    • Product Ion:

      
        (
      
      
      
      ).[1][3][5]
    • Neutral Loss Confirmation: The ester fragment (

      
      ) will often lose ethanol (46 Da) to form a ketene or cyclize, yielding ions at 
      
      
      
      or
      
      
      .[3][5]
Visualization of Fragmentation Logic[3][5]

FragmentationPathway Parent Nateglinide Ethyl Ester [M+H]+ m/z 346 AmideCleavage Amide Bond Cleavage Parent->AmideCleavage CID Fragmentation Frag1 Fragment A (Common) Isopropyl-cyclohexyl cation m/z 153 AmideCleavage->Frag1 Charge Retention on Left Frag2 Fragment B (Unique) Phenylalanine Ethyl Ester cation m/z 194 AmideCleavage->Frag2 Charge Retention on Right Frag3 Cyclized Imine/Ketene m/z 148 Frag2->Frag3 Loss of EtOH LossEtOH Neutral Loss: Ethanol (-46 Da)

Figure 1: MS/MS fragmentation pathway of Nateglinide Ethyl Ester.[1][3][5] The red node (m/z 194) is the specific diagnostic marker distinguishing it from the parent drug.

Quantification Protocol (MRM)[1][3][5]

For quantitative analysis in pharmacokinetic or quality control studies, Multiple Reaction Monitoring (MRM) is required.[3][5]

Table 1: Optimized MRM Transitions

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Nateglinide 318.2120.125Quantifier (Phe-Immonium)
Nateglinide 318.2153.115Qualifier (Cyclohexyl)
Nateglinide Et-Ester 346.2 194.1 18 Quantifier (Specific)
Nateglinide Et-Ester 346.2153.120Qualifier (Common)
Nateglinide Et-Ester 346.2148.130Qualifier (Loss of EtOH)

Protocol Validation Steps:

  • Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. The ester is hydrophobic and may show carryover; ensure needle wash includes 50% Methanol/Isopropanol.[3][5]

  • Specificity: Inject pure Nateglinide (high conc.) and monitor the 346.2

    
     194.1 transition. Any signal indicates in-source esterification (rare) or impurity presence in the standard.[1][3][5]
    
  • Stability: Ethyl esters are susceptible to hydrolysis.[1][3][5] Process samples at 4°C and analyze within 24 hours.

References

  • Kumari, P., et al. (2022).[3][5] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.

  • PubChem. (n.d.).[1][3][5] "Nateglinide Compound Summary." National Library of Medicine.[3][5]

  • Niessen, W.M.A. (2006).[1][3][5] Liquid Chromatography-Mass Spectrometry. CRC Press.[1][3][5] (General reference for peptide/amino acid derivative fragmentation).

  • ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

Sources

Nateglinide Ethyl Ester mechanism of action investigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Investigation: Nateglinide Ethyl Ester – Prodrug Potential & Pharmacodynamics Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive investigation framework for Nateglinide Ethyl Ester (NEE) , a compound that exists simultaneously as a critical synthesis intermediate, a regulated impurity (Impurity G/D), and a potential prodrug candidate. Unlike the parent compound Nateglinide—a rapid-acting insulin secretagogue targeting ATP-sensitive potassium (


) channels—the ethyl ester variant exhibits distinct physicochemical properties that alter its pharmacodynamic trajectory.

This document details the mechanism of action (MOA) of NEE, shifting the focus from direct receptor binding to metabolic bioactivation . It outlines the specific experimental protocols required to validate its hydrolysis kinetics, receptor affinity, and pharmacokinetic behavior, serving as a roadmap for researchers assessing this molecule’s therapeutic viability or impurity risk profile.

Chemical Identity & Structural Basis

1.1 The Parent vs. The Ester

Nateglinide acts via a specific interaction between its carboxylic acid moiety and the SUR1 subunit of the pancreatic


-cell 

channel. The ethyl ester modification masks this carboxylic acid, significantly increasing lipophilicity while theoretically abolishing direct receptor affinity.
FeatureNateglinide (Parent)Nateglinide Ethyl Ester (NEE)
CAS Registry 105816-04-4187728-85-4
Molecular Formula


Function Active Pharmaceutical Ingredient (API)Intermediate / Impurity / Prodrug Candidate
Key Moiety Free Carboxyl (-COOH)Ethyl Ester (-COOEt)
Lipophilicity (LogP) ~2.4 (Ionizable)~4.1 (Non-ionizable)
Primary Target SUR1 Receptor (Direct Agonist)Carboxylesterase (Substrate)
1.2 Synthesis Pathway

Investigation of NEE begins with its synthesis, typically achieved via amide coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine ethyl ester.

Protocol Summary:

  • Activation: trans-4-isopropylcyclohexanecarboxylic acid is activated using thionyl chloride (

    
    ) or EDC/HOBt.
    
  • Coupling: Reaction with D-phenylalanine ethyl ester hydrochloride in the presence of a base (Triethylamine) in Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol/Water to remove unreacted amine.

Mechanism of Action: The Bioactivation Cascade

The core mechanism of Nateglinide Ethyl Ester is indirect . Due to the esterification of the pharmacophore's essential carboxyl group, NEE is pharmacologically inert at the target site until metabolically activated.

2.1 Phase I: Metabolic Hydrolysis

Upon oral administration, NEE is subjected to enzymatic hydrolysis. The primary drivers are Carboxylesterases (CES) , specifically CES1 (predominant in the liver) and CES2 (predominant in the intestine).

  • Reaction:

    
    
    
  • Kinetics: The rate of hydrolysis determines the onset of action. If hydrolysis is too slow, NEE acts as a competitive inhibitor of its own activation or is excreted unchanged.

2.2 Phase II: Pharmacodynamic Effect (Post-Activation)

Once hydrolyzed, the liberated Nateglinide binds to the sulfonylurea receptor 1 (SUR1) on the pancreatic


-cell membrane.
  • Binding: Nateglinide binds to the benzamido site of SUR1.

  • Closure: This induces a conformational change closing the

    
     channel (Kir6.2 pore).
    
  • Depolarization: Membrane potential shifts, opening voltage-gated

    
     channels.
    
  • Secretion:

    
     influx triggers exocytosis of insulin granules.
    
2.3 Visualization of the Pathway

MOA_Pathway NEE Nateglinide Ethyl Ester (Lipophilic Prodrug) GI GI Tract Absorption NEE->GI Oral Dosing SUR1 SUR1 Receptor (Pancreatic Beta-Cell) NEE->SUR1 No Direct Binding (Steric Hindrance) Liver Liver (Hepatocytes) GI->Liver Portal Vein Transport CES Enzyme: CES1 / CES2 Liver->CES Substrate Binding Nat Active Nateglinide (Free Acid) CES->Nat Hydrolysis Nat->SUR1 High Affinity Binding Insulin Insulin Secretion SUR1->Insulin K_ATP Closure Ca++ Influx

Figure 1: The metabolic activation pathway of Nateglinide Ethyl Ester. Note the dashed red line indicating the ester's lack of direct activity at the receptor.

Experimental Investigation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

3.1 In Vitro Hydrolysis Kinetics Assay

Objective: Determine the half-life (


) of NEE in plasma and liver microsomes to assess prodrug viability.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of NEE in DMSO.

  • Incubation:

    • Mix NEE (final conc. 10

      
      ) with pooled human liver microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
      
    • Include a Negative Control (buffer only, no protein) to rule out chemical instability.

    • Include a Positive Control (e.g., Oseltamivir phosphate) known to be hydrolyzed by CES1.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Stop reaction with 150

    
     ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of NEE (parent) and appearance of Nateglinide (metabolite).

Data Output Table:

Matrix

(

)

(min)
Conversion Efficiency (%)
Human Plasma[Measured Value][Calculated][Area Ratio Acid/Ester]
Human Liver Microsomes[Measured Value][Calculated][Area Ratio Acid/Ester]
Buffer Control< 0.001> 24 hrs< 1%
3.2 Electrophysiology: Patch-Clamp Validation

Objective: Confirm that NEE does not directly block


 channels, validating the requirement for hydrolysis.

Protocol:

  • Cell Line: Use INS-1 832/13 cells or primary murine

    
    -cells.
    
  • Setup: Whole-cell patch-clamp configuration. Holding potential -70 mV.

  • Perfusion:

    • Baseline: Krebs-Ringer buffer (KRB) with low glucose.

    • Treatment A: Apply Nateglinide (10

      
      ) -> Expect rapid current inhibition.
      
    • Washout: Restore baseline.

    • Treatment B: Apply NEE (10

      
      ) -> Expect no/minimal  current inhibition.
      
    • Treatment C: Apply NEE + Esterase -> Expect delayed current inhibition.

  • Validation: If Treatment B causes block, the ester has intrinsic activity (unlikely for this class).

3.3 Investigation Workflow Diagram

Investigation_Flow Start Start Investigation: Nateglinide Ethyl Ester Step1 Step 1: Chemical Synthesis & Characterization (NMR, MS) Start->Step1 Step2 Step 2: Stability Assay (Plasma/Microsomes) Step1->Step2 Decision1 Is Hydrolysis Fast? Step2->Decision1 Path_Prodrug High Potential as Prodrug (Proceed to PK) Decision1->Path_Prodrug t1/2 < 15 min Path_Impurity Classify as Impurity (Check Toxicity) Decision1->Path_Impurity t1/2 > 120 min Step3 Step 3: Receptor Binding (Patch Clamp / Radioligand) Path_Prodrug->Step3 Path_Impurity->Step3 To confirm inertness

Figure 2: Decision tree for investigating NEE as a prodrug versus a pharmaceutical impurity.

Implications for Drug Development

4.1 As a Prodrug Candidate

If NEE hydrolyzes rapidly (


 min) in human liver microsomes, it presents an opportunity to improve the oral bioavailability of Nateglinide. The ester's higher lipophilicity may facilitate passive transport across the intestinal epithelium more efficiently than the free acid, potentially reducing inter-patient variability.
4.2 As a Pharmaceutical Impurity

If NEE is present as an impurity (e.g., from incomplete hydrolysis during synthesis), it poses a regulatory challenge.

  • ICH Q3 Assessment: Even if pharmacologically inactive, NEE is structurally related to the active drug.

  • Risk: If it hydrolyzes unpredictably in vivo, it could lead to a "trailing" insulin release, increasing the risk of late-phase hypoglycemia (a known risk with sulfonylureas but less so with glinides).

  • Control Strategy: Synthesis protocols must ensure complete hydrolysis of the ester intermediate using strong base (NaOH) workups.

References

  • USP Monographs: Nateglinide. United States Pharmacopeia. (Defines Nateglinide Related Compound D as the ethyl ester impurity).

  • Hu, S., et al. (2003). "The mechanisms underlying the unique pharmacodynamics of nateglinide." Diabetologia, 45, 1200-1205. (Establishes the requirement of the carboxyl group for rapid on/off receptor kinetics).

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. (General principles of ester hydrolysis in drug design).

  • Glenmark Pharmaceuticals. "Process for the preparation of Nateglinide." European Patent EP1765769B1. (Details the synthesis pathway involving the ethyl ester intermediate).

  • Shibata, Y., et al. (2012). "Synthesis and biological investigations of nitric oxide releasing nateglinide... prodrugs." Journal of Medicinal Chemistry, 55(22), 9562–9575. (Investigates ester derivatives for modified activity).

Methodological & Application

Analytical methods for Nateglinide Ethyl Ester quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of Nateglinide Ethyl Ester (Impurity G)

Introduction & Regulatory Significance[1][2][3][4][5]

Nateglinide is a D-phenylalanine derivative used to treat Type 2 diabetes by stimulating rapid insulin secretion.[1][2] During the synthesis of the Active Pharmaceutical Ingredient (API) or during formulation storage in the presence of ethanolic solvents, the carboxylic acid moiety of Nateglinide can undergo esterification, forming Nateglinide Ethyl Ester (CAS: 187728-85-4).[1]

In pharmacopeial contexts (EP/USP), this molecule is often designated as Impurity G or the "Ester Impurity."[1][2] Unlike the parent drug, the ethyl ester lacks the free carboxylic acid, rendering it significantly more lipophilic and devoid of ionizable functionality in the acidic pH range typical of reverse-phase chromatography.[2]

Regulatory Thresholds (ICH Q3A/Q3B):

  • Classification: Process-Related Impurity & Degradation Product.[1][2][3][4]

  • Reporting Threshold: > 0.05% (for max daily dose ≤ 2g).

  • Identification Threshold: > 0.10%.

  • Qualification Threshold: > 0.15%.[1][5][2][6]

This guide provides a robust, validated protocol for quantifying this specific impurity, addressing the challenge of its high hydrophobicity and late elution relative to the API.[2]

Chemical Context & Method Development Strategy

The separation logic relies on exploiting the pKa difference between Nateglinide (pKa ~ 3.[1][2]1) and its neutral ethyl ester.[1][2]

  • The API (Nateglinide): At pH < 3.0, the carboxylic acid is protonated (neutral), increasing retention on C18 columns.[1][2] At pH > 4.5, it ionizes, reducing retention.[1][2]

  • The Impurity (Ethyl Ester): Permanently neutral.[1][2] Its retention is governed almost exclusively by the percentage of organic modifier (Acetonitrile/Methanol) and hydrophobic interaction with the stationary phase.[1][2]

Critical Challenge: In isocratic systems, Nateglinide Ethyl Ester exhibits a Relative Retention Time (RRT) of ~4.1 compared to Nateglinide.[1][2] If the API elutes at 10 minutes, the ester elutes at 41 minutes, leading to poor peak shape and excessive solvent consumption.[2] Solution: A steep organic gradient is required to compress the run time while maintaining resolution.[1][2]

Visualizing the Separation Logic

SeparationLogic Sample Sample Mixture (API + Ethyl Ester) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column API_Behavior Nateglinide (API) COOH Protonated Moderate Retention Column->API_Behavior Low % Organic Ester_Behavior Ethyl Ester (Impurity) Neutral/Lipophilic Strong Retention Column->Ester_Behavior High % Organic MobilePhase Mobile Phase (Acidic Buffer + ACN) MobilePhase->Column Gradient Gradient Ramp (Increase %ACN) API_Behavior->Gradient Ester_Behavior->Gradient Elution Elution Order: 1. API 2. Ester (Compressed) Gradient->Elution Accelerates Ester

Caption: Mechanism of separation. The gradient ramp is critical to elute the highly lipophilic ethyl ester within a practical timeframe.[2]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1]

This is the primary method for Quality Control (QC) and release testing.[1][2] It is optimized for resolution (Rs > 2.0) and sensitivity.[1][2][7][8][9]

Chromatographic Conditions
ParameterSpecificationRationale
Column L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB-C18)High carbon load required for resolving hydrophobic structural analogs.[1]
Mobile Phase A 10mM Ammonium Acetate buffer, adjusted to pH 3.0 with Glacial Acetic AcidSuppresses API ionization to prevent peak tailing; ensures consistent retention.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than Methanol, necessary to elute the ester.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Column Temp 40°CElevated temperature improves mass transfer and sharpens the late-eluting ester peak.[1][2]
Detection UV at 210 nmNateglinide lacks strong chromophores; 210 nm targets the amide/phenyl absorption.[1][2]
Injection Vol 20 µLHigh volume to meet LOQ requirements for impurities.[1][2]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Initial hold for API retention.[1]
15.06535Isocratic elution of Nateglinide (API).[1][2]
25.02080Linear ramp to elute Ethyl Ester.
35.02080Wash step to clear highly lipophilic residues.[1][2]
36.06535Return to initial conditions.[1][2]
45.06535Re-equilibration.[1][2]

Note: Nateglinide typically elutes at ~10-12 mins.[1][2] The Ethyl Ester will elute during the ramp, typically around 28-30 mins.

Standard Preparation
  • Stock Solution (Impurity): Dissolve 5.0 mg Nateglinide Ethyl Ester standard in 50 mL Acetonitrile.

  • Stock Solution (API): Dissolve 50.0 mg Nateglinide API in 50 mL Diluent (50:50 Buffer:ACN).

  • System Suitability Sol: Mix API and Impurity stock to obtain 1.0 mg/mL API spiked with 0.15% Impurity.

Protocol 2: LC-MS/MS for Trace Quantification[1]

For cases where the ester must be quantified at trace levels (e.g., < 0.05%) or for definitive identification during stress testing.[1][2]

Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI)[1]

  • Polarity: Positive Mode (+ve)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Nateglinide Ethyl Ester 346.2 [M+H]+262.220Loss of cyclohexyl ring
Nateglinide Ethyl Ester 346.2 [M+H]+120.135Phenylalanine moiety
Nateglinide (API) 318.2 [M+H]+166.125Characteristic fragment

Method Validation (Summary of Acceptance Criteria)

The following parameters ensure the method is "self-validating" and robust for routine use.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the Ethyl Ester from blank or placebo. Purity angle < Purity threshold (PDA).[1][2]
Linearity R² ≥ 0.999 over range LOQ to 150% of limit.
Accuracy (Recovery) 85.0% – 115.0% at LOQ level; 90.0% – 110.0% at 100% level.[1][2]
Precision (Repeatability) RSD ≤ 5.0% for 6 injections at the specification limit.
LOD / LOQ S/N ratio ≥ 3 (LOD) and ≥ 10 (LOQ). Estimated LOQ: ~0.03 µg/mL.[1][2]
Robustness Resolution > 1.5 maintained upon ±0.2 pH change and ±2°C temperature change.[1][2]

Troubleshooting & Fate Mapping

Common issues involve "ghost peaks" or retention time shifts.[1][2] The diagram below maps the origin of the impurity to aid in root cause analysis.

ImpurityFate Synthesis API Synthesis (Esterification Step) ImpurityFormation Formation of Nateglinide Ethyl Ester Synthesis->ImpurityFormation Incomplete Hydrolysis Solvents Ethanol Solvent (Recrystallization) Solvents->ImpurityFormation In-situ Esterification Storage Drug Product Storage (Heat/Humidity) Storage->ImpurityFormation Degradation Detection HPLC Detection (Late Eluter) ImpurityFormation->Detection Risk Risk: Co-elution with other lipophilic dimers Detection->Risk

Caption: Root cause analysis flow.[1] The impurity can arise from synthesis carryover or degradation in ethanolic formulations.[2]

Troubleshooting Tips:

  • Drifting Retention Times: Nateglinide is sensitive to pH.[1][2] Ensure the buffer is strictly pH 3.0 ± 0.[1][2]05. If the pH drifts higher, the API elutes earlier, potentially merging with early eluting impurities, though the Ester (neutral) remains stable.[1][2]

  • Carryover: Due to the lipophilicity of the ethyl ester, it can stick to injector seals.[1][2] Use a needle wash of 90:10 Acetonitrile:Water.[1][2]

References

  • United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds.[1][2] USP-NF.[1][2][6] (Defines "Ester Impurity" RRT and acceptance criteria). [1]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2] (Establishes reporting thresholds).

  • Basavaiah, K., et al. "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study."[1][2][8] Research and Reviews: A Journal of Pharmaceutical Science, 2011.[1][2] (Provides foundational data on Nateglinide stability and HPLC separation).

  • Kumari, P., et al. "Identification and characterization of degradation products of Nateglinide."[1][2] International Journal of Health Sciences, 2022.[1][2] (Details LC-MS characterization of degradation products).

Sources

Application Note: Experimental Design for Nateglinide Ethyl Ester (NEE) Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental framework for evaluating Nateglinide Ethyl Ester (NEE) , a compound that exists simultaneously as a known synthesis impurity (EP Impurity C) and a potential prodrug candidate. While Nateglinide (the free acid) is a rapid-acting insulin secretagogue targeting the SUR1 receptor on pancreatic


-cells, the ethyl ester variant exhibits altered physicochemical properties, specifically increased lipophilicity (

). This guide provides protocols to determine NEE's metabolic stability, bioactivation kinetics, and pharmacodynamic efficacy, distinguishing its role as either a latent active agent or a pharmacologically inert contaminant.

Introduction & Mechanistic Rationale

The Dual Nature of NEE

Nateglinide functions by closing ATP-sensitive potassium (


) channels in pancreatic 

-cells, inducing depolarization and subsequent insulin release.[1] This interaction is highly dependent on the carboxylic acid moiety of Nateglinide binding to the SUR1 subunit.
  • As an Impurity: NEE is formed during ethanol-based crystallization or storage. Regulatory guidelines (ICH Q3A/B) require characterizing its biological activity to assess safety risks.

  • As a Prodrug: Esterification masks the ionizable carboxylic acid, potentially enhancing passive membrane permeability.[2][3][4] However, for therapeutic effect, NEE must undergo enzymatic hydrolysis in vivo to regenerate the active parent drug.

Mechanism of Action & Bioactivation Pathway

The following diagram illustrates the critical dependency of NEE activity on enzymatic hydrolysis.

NEE_Mechanism NEE Nateglinide Ethyl Ester (Lipophilic / Inactive?) CES Carboxylesterases (CES1 / CES2) NEE->CES Hydrolysis (Liver/Plasma) SUR1 SUR1 Receptor (Pancreatic Beta-Cell) NEE->SUR1 Direct Binding? (Low Affinity) NAT Nateglinide (Free Acid) (Active Moiety) CES->NAT Bioactivation NAT->SUR1 High Affinity Binding KATP K_ATP Channel Closure SUR1->KATP Signal Transduction INS Insulin Secretion KATP->INS Depolarization & Ca2+ Influx

Figure 1: Bioactivation pathway of Nateglinide Ethyl Ester. The ester must be hydrolyzed by carboxylesterases (CES) to bind SUR1 effectively.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Bioactivation Assay)

Objective: Determine the half-life (


) of NEE in plasma and liver microsomes to assess bioactivation rates.
Rationale:  Species differences in esterase activity (e.g., rat vs. human) are profound. This assay validates whether the animal model chosen for PK studies is predictive of human metabolism.

Materials:

  • Pooled Plasma (Rat, Human) and Liver Microsomes (RLM, HLM).

  • Test Compound: NEE (10 mM stock in DMSO).

  • Control: Nateglinide (Free Acid) and Enalapril (Positive control for ester hydrolysis).

  • Quench Solution: Cold Acetonitrile with Internal Standard (Tolbutamide).

Workflow:

  • Pre-incubation: Thaw plasma/microsomes at 37°C.

  • Spiking: Add NEE to a final concentration of 1

    
     (keep DMSO < 0.1%).
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately mix with 150

    
     cold Quench Solution. Centrifuge at 4000g for 15 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS monitoring transitions for both NEE and Nateglinide.

Data Analysis: Calculate Intrinsic Clearance (


) using the depletion rate constant (

):

ParameterHuman PlasmaRat PlasmaInterpretation

(min)
< 15< 5Rapid bioactivation (Ideal Prodrug)

(min)
> 60> 60Slow hydrolysis (Potential accumulation)
Protocol B: Pharmacodynamics - Insulin Secretion Assay

Objective: Differentiate between the direct activity of NEE and the activity of its hydrolysis product (Nateglinide). Cell Line: INS-1 832/13 (Rat insulinoma line) - chosen for robust glucose responsiveness.

Critical Control: To prove NEE is inactive until hydrolyzed, include a condition with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor.

Workflow Diagram:

PD_Workflow cluster_treatments Treatment Groups (1h Incubation) Step1 Seed INS-1 Cells (96-well plate, 48h) Step2 Starvation Phase (KRB Buffer, 2h, Low Glucose) Step1->Step2 T1 Vehicle (DMSO) Step2->T1 T2 Nateglinide (10 µM) (Positive Control) Step2->T2 T3 NEE (10 µM) Step2->T3 T4 NEE + BNPP (Esterase Inhibitor) Step2->T4 Step3 Supernatant Collection T1->Step3 T2->Step3 T3->Step3 T4->Step3 Step4 Insulin ELISA Step3->Step4

Figure 2: Workflow for insulin secretion assay distinguishing direct vs. indirect effects.

Interpretation:

  • If NEE stimulates insulin similar to Nateglinide, but NEE + BNPP does not, NEE is a Prodrug requiring hydrolysis.

  • If NEE stimulates insulin even with BNPP, NEE has Direct Activity (Impurity risk if unintentional).

Protocol C: In Vivo Pharmacokinetics (Rat Model)

Objective: Compare the oral bioavailability (


) and 

of NEE vs. Nateglinide. Rigor: Use a crossover design to minimize inter-animal variability.

Dosing Regimen:

  • Group A (n=6): Nateglinide (Free Acid) - 5 mg/kg p.o.

  • Group B (n=6): NEE (Equimolar dose) - ~5.4 mg/kg p.o.

Bioanalysis: Blood samples collected at 0.25, 0.5, 1, 2, 4, 8, 24h. Plasma processed for LC-MS/MS. Crucial Step: Blood collection tubes must contain NaF/KOx or PMSF to prevent ex vivo hydrolysis of the ester during sample handling.

Expected Data Presentation:

PK ParameterNateglinide DosedNEE Dosed (Analyte: NEE)NEE Dosed (Analyte: Nateglinide)

HighLow (if rapid hydrolysis)High (if good prodrug)

~0.5 - 1.0 h~0.5 hDelayed (shift due to hydrolysis time)

ReferenceLow> Reference (indicates enhanced absorption)

References

  • Hu, S., et al. (2001). "Mechanism of action of nateglinide." Diabetes, 50(suppl 2). Link

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link

  • European Pharmacopoeia (Ph. Eur.). "Nateglinide Monograph: Impurity C." Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

  • US Pharmacopeia (USP). "Nateglinide Related Compound C." Link

Sources

Application Note: Stability Study Design for Nateglinide Ethyl Ester (NEE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Kinetic Profiling and Stability Assessment of Nateglinide Ethyl Ester (NEE). Context: Nateglinide Ethyl Ester (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine ethyl ester) is a critical process-related impurity (often designated as Impurity D in pharmacopeial monographs) and a potential degradation product formed via esterification in the presence of ethanol.[1] Objective: This guide provides a comprehensive protocol to characterize the hydrolytic stability of NEE. Unlike the parent drug Nateglinide, NEE contains a labile ester linkage susceptible to acid/base hydrolysis and potential racemization at the chiral center.

Chemical Basis & Degradation Mechanism

To design a valid stability study, one must understand the molecular vulnerabilities of the analyte. NEE differs from Nateglinide by the protection of the carboxylic acid as an ethyl ester.

The Hydrolytic Pathway

The primary degradation pathway is the hydrolysis of the ester bond, reverting NEE back to the parent Active Pharmaceutical Ingredient (API), Nateglinide, and Ethanol. This reaction is catalyzed by hydronium ions (


) and hydroxide ions (

).[1]
  • Acidic Conditions: Reversible reaction; proceeds slowly until equilibrium.[1]

  • Basic Conditions: Irreversible (saponification); proceeds rapidly due to the formation of the carboxylate salt, which cannot re-esterify.

Stereochemical Inversion

The


-carbon in the phenylalanine moiety is chiral. Under stress conditions (particularly basic pH and high temperature), the proton on the 

-carbon can be abstracted, leading to an enolate intermediate and subsequent racemization (conversion from D-isomer to L-isomer).[1]
Visualization of Degradation Pathways

The following diagram outlines the critical degradation nodes for NEE.

NEE_Degradation NEE Nateglinide Ethyl Ester (Lipophilic Precursor) Inter Tetrahedral Intermediate NEE->Inter + H2O / Catalyst (H+ or OH-) Racemate L-Isomer Impurity (Stereochemical Defect) NEE->Racemate Base-Catalyzed Racemization (High pH) Nat Nateglinide (API) (Carboxylic Acid) Inter->Nat Hydrolysis EtOH Ethanol Inter->EtOH

Caption: Figure 1. Degradation pathways of Nateglinide Ethyl Ester showing hydrolysis to API and potential racemization.

Experimental Protocol: Stress Testing (Forced Degradation)

This protocol is designed to determine the intrinsic stability of NEE and calculate degradation rate constants (


). This is distinct from shelf-life testing; it is a "stress" study to validate analytical methods and understand pathway kinetics.[1]
Materials & Reagents[1]
  • Analyte: Nateglinide Ethyl Ester Reference Standard (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1]

  • Stressors: 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    
  • Buffer: 20 mM Ammonium Acetate (pH 4.5).

Workflow Diagram

Study_Workflow cluster_conditions Step 3: Stress Conditions Prep Step 1: Stock Preparation (1.0 mg/mL in MeOH) Split Step 2: Aliquot Distribution Prep->Split Acid Acid Hydrolysis 0.1N HCl, 60°C Split->Acid Base Base Hydrolysis 0.01N NaOH, RT Split->Base Ox Oxidation 3% H2O2, RT Split->Ox Therm Thermal 80°C (Solid State) Split->Therm Quench Step 4: Quenching/Neutralization (Critical for Kinetic Accuracy) Acid->Quench Base->Quench Ox->Quench Dilute Step 5: Dilution to Analytical Conc. (approx. 50 µg/mL) Therm->Dilute Quench->Dilute HPLC Step 6: HPLC-UV/MS Analysis Dilute->HPLC

Caption: Figure 2. Step-by-step workflow for the forced degradation study of NEE.

Detailed Procedure
Step 1: Stock Solution Preparation

Dissolve 25 mg of NEE in 25 mL of Methanol.[1] Sonicate to ensure complete dissolution.[1]

  • Note: Do not use alkaline glassware detergents as trace residues can catalyze hydrolysis.[1]

Step 2: Stress Condition Setup (Liquid Phase)

Prepare the following reaction vessels in amber glass vials to prevent photolytic interference.

ConditionReagent AddedTempDurationQuenching AgentTarget Degradation
Control Mobile PhaseRT0 hrN/A0%
Acid Hydrolysis 5 mL 0.1 N HCl60°C1, 4, 8, 24 hrs5 mL 0.1 N NaOH10-20%
Base Hydrolysis 5 mL 0.01 N NaOH*RT15, 30, 60 mins5 mL 0.01 N HCl10-20%
Oxidation 5 mL 3%

RT2, 6, 24 hrsSodium Thiosulfatevaries
  • Critical Caution (Base Hydrolysis): Esters hydrolyze extremely rapidly in base.[1] Use a lower concentration (0.01 N) and Room Temperature (RT) initially.[1] If degradation is too fast (>50% in 5 mins), lower the molarity to 0.001 N.

Step 3: Quenching (The "Freeze" Step)

Why this matters: You cannot inject a reacting solution directly into the HPLC without stopping the reaction first.

  • For Acid samples: Add exact stoichiometric equivalent of Base immediately at the time point.

  • For Base samples: Add exact stoichiometric equivalent of Acid immediately.[1]

  • Verify pH is between 4.0 and 6.0 (neutral range for this compound) before dilution.[1]

Step 4: Analytical Dilution

Dilute quenched samples with Mobile Phase to a target concentration of 50 µg/mL.[1] Filter through a 0.22 µm PTFE filter (Nylon filters may bind esters).[1]

Analytical Methodology (Self-Validating)

Since NEE is significantly more lipophilic than Nateglinide, an isocratic method suitable for Nateglinide will likely result in an excessively long retention time for the ester. A Gradient Method is required.

HPLC Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (carbonyl absorption) and 254 nm (phenyl ring).[1]

  • Injection Volume: 10-20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.07030Equilibrate / Elute polar degradants
10.05050Elute Nateglinide (API)
20.01090Elute NEE (Ester)
25.01090Wash column
25.17030Re-equilibrate
35.07030End
System Suitability (Self-Validation Criteria)

Before analyzing stability samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Nateglinide (degradant) and NEE (parent).
    
  • Tailing Factor: < 1.5 for the NEE peak.

  • Mass Balance Check:

    
    [1]
    
    • RRF (Relative Response Factor):[1][2] Must be determined experimentally.[1] Generally, the ester and acid have similar UV chromophores (phenyl ring), so RRF

      
       1.0, but this must be verified.
      
    • Acceptance: Mass balance should be

      
      .[1] If lower, suspect secondary degradation (e.g., ring opening) or sorption to filters.
      

Data Analysis & Reporting

Kinetic Calculation

For ester hydrolysis, the reaction typically follows Pseudo-First-Order Kinetics when water is in excess (buffered solution).[1]

Plot


 vs. Time (

).[1]
  • Slope:

    
     (observed rate constant).[1]
    
  • Half-life (

    
    ): 
    
    
    
    .[1]
Arrhenius Equation (Shelf-Life Prediction)

If conducting the study at multiple temperatures (e.g., 40°C, 50°C, 60°C), use the Arrhenius plot to predict stability at 25°C:



Where 

is the activation energy of hydrolysis.
Reporting Requirements[1]
  • Chromatograms: Overlay of Control vs. Stressed samples.

  • Purity Angle: Use PDA (Photo Diode Array) to ensure the NEE peak is spectrally pure (no co-eluting hidden degradants).[1]

  • Summary Table: List % Degradation and Mass Balance for each condition.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] 2003.[1][3][4][5][6] [Link]

  • Larson, R. A., & Weber, E. J. Reaction Mechanisms in Environmental Organic Chemistry.[1] (Detailed thermodynamics of ester hydrolysis). CRC Press.[1]

  • Shabir, G. A. "Validation of high-performance liquid chromatography methods for pharmaceutical analysis."[1] Journal of Chromatography A, 2003.[1] (Guidelines for validating stability-indicating methods). [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review."[1] Journal of Pharmaceutical Analysis, 2014.[1] (Methodology for forced degradation).[1][7][8] [Link][1]

Sources

Application Note: Strategic Sample Preparation and Chromatographic Isolation of Nateglinide Ethyl Ester Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the development of Nateglinide (a D-phenylalanine derivative used for Type 2 diabetes), the control of process-related impurities is a critical quality attribute. Nateglinide Ethyl Ester (identified in pharmacopeias as Nateglinide Related Compound D or Ester Impurity) is a specific lipophilic impurity that typically arises during synthesis or purification processes involving ethanol.

Unlike the parent compound, which is amphoteric (containing both a carboxylic acid and an amide), the ethyl ester is non-ionic and significantly more lipophilic. This chemical divergence presents a dual challenge:

  • Solubility Mismatch: The extraction conditions optimized for the parent drug (Nateglinide) may not fully recover the more hydrophobic ester.

  • Stability Risk: Esters are susceptible to hydrolysis. Improper pH handling during sample preparation can degrade the analyte back into the parent drug, leading to false-negative results.

This guide provides a high-fidelity protocol for the preparation, extraction, and chromatographic analysis of Nateglinide Ethyl Ester, ensuring compliance with ICH Q3A/Q3B guidelines.

Chemical Basis & Solubility Logic

To design a robust protocol, we must first understand the analyte's behavior relative to the matrix.

  • Analyte: N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine ethyl ester.[1][2]

  • Key Property: High LogP (Lipophilic).

  • Solubility Profile: Practically insoluble in water; freely soluble in Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF).

  • Critical Caution (The "Diluent Effect"): While Nateglinide (parent) is often analyzed using methanol-based diluents, Acetonitrile is the preferred solvent for the Ethyl Ester analysis.

    • Reasoning: Using ethanol as a diluent is strictly prohibited as it can induce in situ esterification of the parent drug, creating false positives. Methanol is acceptable, but Acetonitrile offers sharper peak shapes for late-eluting lipophilic compounds on C18 columns.

Diagram 1: Chemical Logic & Solvent Selection

The following decision tree illustrates the logic behind solvent selection to prevent artifact formation and ensure recovery.

SolventLogic start Select Diluent for Nateglinide Ethyl Ester q1 Is Ethanol considered? start->q1 stop1 STOP: Risk of In-situ Esterification q1->stop1 Yes q2 Is the Matrix Aqueous? q1->q2 No opt1 Use 100% Acetonitrile (Max Solubility) q2->opt1 No (API/Powder) opt2 Use 50:50 ACN:Buffer (Prevent Solvent Shock) q2->opt2 Yes (Suspension)

Caption: Solvent selection logic to avoid artifact generation (transesterification) and ensure solubility.

Experimental Protocols

Protocol A: Standard Preparation (Reference Standard)

Purpose: To create a stable calibration standard for quantitation.

Reagents:

  • Nateglinide Ethyl Ester Reference Standard (Purity >99%).

  • Diluent: Acetonitrile (HPLC Grade).

Procedure:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Nateglinide Ethyl Ester into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (Sensitivity Level): Dilute the Stock Solution to a concentration of 1.0 µg/mL (0.1% level relative to a typical 1 mg/mL sample).

    • Dilution Step: Transfer 100 µL of Stock into a 100 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .

    • Note: Matching the diluent to the initial mobile phase composition prevents peak distortion ("fronting") for this hydrophobic impurity.

Protocol B: Sample Extraction (Drug Product/Tablet)

Purpose: To extract the lipophilic impurity from the tablet matrix without degrading it.

Matrix Challenges: Excipients (magnesium stearate, lactose) can trap lipophilic impurities. Stability Control: Maintain temperature < 25°C to prevent hydrolysis.

Step-by-Step Workflow:

  • Pulverization: Weigh and finely powder 20 tablets. Calculate the average weight.

  • Weighing: Transfer powder equivalent to 50 mg of Nateglinide API into a 50 mL amber volumetric flask (Target conc: 1 mg/mL).

  • Dispersion (Critical Step): Add 10 mL of 100% Acetonitrile first.

    • Why? The ester is most soluble in pure organic. Adding buffer first may precipitate the ester or trap it in the excipients.

  • Sonication: Sonicate for 15 minutes with intermittent shaking. Keep the bath temperature below 25°C.

  • Dilution: Add Phosphate Buffer (pH 2.5) to approximately 80% volume. Mix well. Dilute to volume with water/buffer.

    • Final Solvent Ratio: ~20% ACN / 80% Aqueous (matches typical starting gradient).

  • Clarification: Centrifuge at 4000 RPM for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE filter .

    • Avoid Nylon: Nylon filters can adsorb lipophilic esters, leading to low recovery.

Diagram 2: Extraction Workflow

Extraction Step1 Weigh Powder (Equiv. 50mg API) Step2 Add 10mL Pure ACN Step1->Step2 Solubilize Ester Step3 Sonicate (15 min, <25°C) Step2->Step3 Extract Step4 Dilute with Buffer pH 2.5 Step3->Step4 Precipitate Excipients Step5 Filter (PVDF) Discard first 2mL Step4->Step5 Clarify

Caption: Extraction workflow emphasizing initial organic dispersion to ensure recovery of the lipophilic ester.

Chromatographic Conditions

Because Nateglinide Ethyl Ester is significantly more retained than the parent drug, an isocratic method suitable for Nateglinide (RRT 1.0) will result in an excessively long run time or broad peak for the ester (RRT ~4.1). A Gradient Method is strongly recommended.

Table 1: Recommended HPLC Conditions

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard USP L1 packing provides necessary hydrophobicity for separation.
Mobile Phase A Phosphate Buffer (pH 2.5)Low pH suppresses ionization of the parent acid, improving its peak shape.
Mobile Phase B Acetonitrile (100%)Strong eluent required to elute the lipophilic ethyl ester.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 210 nmMax absorption for the carbonyl/phenyl chromophores.
Injection Vol 20 µLHigher volume ensures detection of trace (0.05%) impurities.
Column Temp 30°CControls viscosity and retention reproducibility.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Elution of polar impurities
15.05050Elution of Nateglinide (Parent)
30.02080Elution of Ethyl Ester (Impurity D)
35.02080Wash
36.07030Re-equilibration
45.07030End

Method Validation & Troubleshooting (Self-Validating System)

To ensure the protocol is working correctly, verify the following system suitability parameters:

  • Resolution (Rs): The resolution between Nateglinide and any adjacent impurity must be > 1.5. The Ethyl Ester will elute much later; ensure it is separated from other lipophilic impurities (e.g., Isopropyl ester).

  • Relative Retention Time (RRT): Expect the Ethyl Ester at approximately 3.5 - 4.1 RRT relative to Nateglinide.

  • Recovery Check: Spike a placebo sample with the Ethyl Ester standard. Recovery must be between 85% - 115%. If recovery is low (<80%), switch from Nylon filters to PTFE/PVDF, or increase the initial sonication time in 100% ACN.

Troubleshooting Guide:

  • Problem: Ethyl Ester peak area is decreasing over time in the autosampler.

    • Root Cause: Hydrolysis.[3] The buffer pH might be too high or the temperature is uncontrolled.

    • Fix: Ensure Buffer is pH 2.5 (acidic pH stabilizes the amide but can hydrolyze esters if too low; pH 2.5-4.5 is the sweet spot). Keep autosampler at 5°C.

  • Problem: Ghost peaks appearing.

    • Root Cause: Carryover. The Ethyl Ester is sticky.

    • Fix: Add a needle wash step with 100% Acetonitrile or Methanol between injections.

References

  • United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds. USP-NF 2023. (Official compendial methods for impurity profiling).

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4] (Regulatory limits for reporting and identification).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311204 (Nateglinide). (Chemical structure and physical property data).[5][6][7]

  • Kumari, P., et al. "Identification and characterization of degradation products of Nateglinide."[3] International Journal of Health Sciences, 2022.[3] (Degradation pathways including hydrolysis).[3][5][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Nateglinide Ethyl Ester Degradation Product Identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification, Separation, and Control of Nateglinide Ethyl Ester Impurity Audience: Analytical Chemists, Formulation Scientists, and CMC Leads Role: Senior Application Scientist

Introduction: The "Hidden" Hydrophobic Impurity

Welcome to the technical support center. If you are analyzing Nateglinide (NTG) stability samples—particularly those involving ethanolic granulation or crystallization—and observing a late-eluting impurity (RRT ~1.5 - 2.0), you are likely dealing with Nateglinide Ethyl Ester .

In the context of ICH Q3A/B guidelines, alkyl esters of acidic drugs like Nateglinide are critical process-related impurities and potential degradants. Because Nateglinide is a carboxylic acid, it is susceptible to Fisher Esterification in the presence of alcohols and trace acid. This guide provides the definitive workflow to identify, separate, and control this specific impurity.

Module 1: Identification & Characterization

Objective: Confidently distinguish the Ethyl Ester from other hydrophobic impurities (e.g., cis-isomer or methyl ester).

Q: How do I confirm the peak is Nateglinide Ethyl Ester using LC-MS?

A: You must look for a specific mass shift and fragmentation pattern. Nateglinide is a carboxylic acid (


, MW 317.43). The ethyl ester formation replaces the hydroxyl hydrogen with an ethyl group (

), resulting in a net mass increase of 28 Da .
MS/MS Diagnostic Criteria
ParameterNateglinide (API)Nateglinide Ethyl Ester (Impurity)
Molecular Formula


Monoisotopic Mass 317.20 Da345.23 Da
Precursor Ion

m/z 318.2 m/z 346.2
Key Fragment 1 (Amide Cleavage) m/z 120 (Phenylalanine moiety)m/z 148 (Phenylalanine ethyl ester moiety)
Key Fragment 2 (Cyclohexyl) m/z 153 (Isopropylcyclohexyl carbonyl)m/z 153 (Unchanged)

Technical Insight: The presence of the m/z 153 fragment in both spectra confirms the "left" side of the molecule (cyclohexyl ring) is intact. The shift of the phenylalanine fragment from 120 to 148 confirms the modification is on the carboxylic acid tail.

Visualizing the Fragmentation Logic

MS_Fragmentation Impurity Precursor: Nateglinide Ethyl Ester [M+H]+ = 346.2 Cleavage Collision Induced Dissociation (CID) Amide Bond Breakage Impurity->Cleavage Frag1 Fragment A (Left) Isopropylcyclohexyl carbonyl m/z = 153 Cleavage->Frag1 Charge Retention Frag2 Fragment B (Right) Phenylalanine Ethyl Ester m/z = 148 Cleavage->Frag2 Charge Retention

Figure 1: MS/MS fragmentation pathway identifying the specific location of the ethyl ester modification.

Module 2: Chromatographic Separation

Objective: Resolve the Ethyl Ester from the API and the Methyl Ester impurity.

Q: The Ethyl Ester is co-eluting with another peak. How do I optimize resolution?

A: Nateglinide Ethyl Ester is significantly more hydrophobic (non-polar) than Nateglinide because the ionizable carboxylic acid is blocked. In Reverse Phase (RP) chromatography, it will elute after the API.

Common Co-elution Risks:

  • Nateglinide Methyl Ester: (If methanol was used).

  • Cis-Nateglinide: (Isomeric impurity).

Optimized HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (e.g., Inertsil ODS-3V or ACE C18), 150 x 4.6 mm, 5µmHigh carbon load required for hydrophobic resolution.
Mobile Phase A 20mM Phosphate Buffer (pH 3.0 - 4.0)Low pH suppresses silanol activity; Nateglinide is protonated.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic compounds than MeOH.
Gradient Time 0: 60% B

Time 20: 80% B
Shallow gradient at high organic % is needed to separate late eluters.
Wavelength 210 nmMax absorbance for the amide/phenyl system.
Troubleshooting Workflow

If you observe poor resolution or peak tailing, follow this logic gate:

HPLC_Troubleshooting Start Issue: Poor Resolution of Ethyl Ester Impurity CheckRT Is Impurity RT < Nateglinide? Start->CheckRT NotEster Likely NOT Ethyl Ester. Check for polar degradants (Amino acid cleavage) CheckRT->NotEster Yes CheckTail Is Peak Tailing > 1.5? CheckRT->CheckTail No (Elutes Later) pH_Action Action: Lower Buffer pH to 2.5 (Suppress ionization) CheckTail->pH_Action Yes CheckCoelution Co-eluting with Methyl Ester? CheckTail->CheckCoelution No ChangeSolvent Action: Switch Mobile Phase B to MeOH/ACN (50:50) mix (Change Selectivity) CheckCoelution->ChangeSolvent Yes

Figure 2: Step-by-step logic for resolving chromatographic anomalies associated with hydrophobic esters.

Module 3: Origin & Control Mechanisms

Objective: Understand root cause to prevent recurrence.

Q: Why is this impurity appearing in my stability data?

A: The presence of Nateglinide Ethyl Ester usually points to one of two root causes:

  • Synthesis Carryover: Use of ethanol during the final crystallization of the API or an intermediate step involving D-phenylalanine ethyl ester.

  • Drug Product Degradation: If the formulation contains ethanol (e.g., wet granulation) or excipients that can generate alcohol, and the environment is acidic/humid, solvolysis occurs.

Mechanism: Acid-Catalyzed Esterification (Fisher Esterification).



Q: How do I synthesize a standard for RRT confirmation?

If a commercial standard (often listed as "Impurity G") is unavailable, you can generate it in situ for identification purposes.

Protocol: In-Situ Generation of Nateglinide Ethyl Ester

  • Prepare Stock: Dissolve 10 mg of Nateglinide API in 10 mL of Ethanol (absolute).

  • Catalyze: Add 2 drops of concentrated Sulfuric Acid (

    
    ) or 0.1 mL of 1M HCl.
    
  • Reflux: Heat at 60°C for 1-2 hours.

  • Quench: Neutralize with dilute Sodium Bicarbonate solution.

  • Analyze: Inject this solution into your HPLC. The new major peak formed at RRT ~1.6-1.8 is the Ethyl Ester.

References

  • Kumari, P., et al. (2022).[1] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences. Link[1]

  • Hacıoğlu, et al. (2015).[2] "Development and validation of an HPLC method for determination of nateglinide in drug substances." Marmara Pharmaceutical Journal. Link

  • Basavaiah, K., et al. "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study." Research and Reviews: A Journal of Pharmaceutical Science. Link

  • PubChem. "Nateglinide Compound Summary." National Library of Medicine. Link

  • Anant Pharmaceuticals. "Nateglinide Impurity Standards (Impurity G)." Link

Sources

Minimizing the formation of Nateglinide Ethyl Ester as an impurity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the minimization of Nateglinide Ethyl Ester (often formed as a process-related impurity or unreacted intermediate) in the synthesis and purification of Nateglinide drug substance.[1]

Topic: Minimizing Nateglinide Ethyl Ester Formation

Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.[1]

Introduction: The Criticality of Ester Control

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is an amino acid derivative used to treat Type 2 diabetes.[1][2] Because its structure contains a free carboxylic acid moiety, it is highly susceptible to esterification in the presence of alcohols and acidic catalysts.[1]

The Nateglinide Ethyl Ester impurity poses a dual challenge:

  • Process Byproduct: Formed via in situ esterification if ethanol is used during acidic workup or crystallization.[1]

  • Unreacted Intermediate: Residual starting material if the synthesis route involves the coupling of D-phenylalanine ethyl ester followed by hydrolysis.[1]

This guide provides actionable protocols to detect, minimize, and remove this impurity to meet ICH Q3A qualification thresholds.

Module 1: Root Cause Analysis (Mechanism)

Q1: Why is Nateglinide Ethyl Ester forming even when I am not using D-phenylalanine ethyl ester as a starting material?

A: You are likely observing Fisher Esterification during your workup or isolation phase.[1] Nateglinide contains a carboxylic acid group.[1][2][3][4][5] If your process involves Ethanol (EtOH) as a solvent (or co-solvent) and you acidify the mixture (e.g., with HCl) to precipitate the product, you create the perfect conditions for esterification.[1]

The Mechanism:



Key Risk Factors:

  • High Temperature: Acidification above 20°C in ethanolic solution significantly increases the rate of ester formation.[1]

  • Holding Time: Long stir times at acidic pH (pH < 3) in the presence of ethanol.

  • Residual Solvent: Wet cake containing ethanol being dried at high temperatures without prior neutralization.[1]

Q2: How do I distinguish between "Unreacted Intermediate" and "In-Situ Formed Impurity"?

A: Analyze the impurity profile evolution:

  • Scenario A (Unreacted Intermediate): The impurity level is high before workup and decreases (but not enough) during hydrolysis.[1]

  • Scenario B (In-Situ Formation): The reaction mass is clean (impurity < 0.1%) before acidification, but the impurity spikes after pH adjustment or drying.[1]

Module 2: Process Optimization (Synthesis & Workup)

Q3: What is the optimal solvent system to prevent ester formation during crystallization?

A: Switch from Ethanol to Acetone/Water or Acetonitrile/Water . Patents and process literature indicate that ketone-based solvents are chemically inert toward the carboxylic acid group of Nateglinide under acidic conditions.[1]

Recommended Protocol (Acetone/Water System):

  • Dissolution: Dissolve crude Nateglinide in Acetone/Water (approx. 3:1 v/v) at 25–35°C.

  • Clarification: Filter to remove mechanical impurities.[1]

  • Precipitation: Add Water slowly to induce crystallization.[1]

  • Cooling: Cool to 15°C.

  • Filtration: Isolate solid. Crucial: This method avoids alcohols entirely.[1]

Q4: If I must use Ethanol, how do I control the impurity?

A: You must strictly control Temperature and pH Residence Time .[1]

Troubleshooting Protocol for Ethanolic Systems:

  • Step 1 (Temperature): Chill the solution to 0–5°C before adding acid.

  • Step 2 (Acid Addition): Add dilute HCl slowly. Do not overshoot pH.[1] Target pH 2.0–3.0 . Going lower (pH < 1) accelerates catalysis.[1]

  • Step 3 (Quench): Immediately filter and wash the wet cake with water to remove acid traces.[1] Do not hold the acidic slurry for >1 hour.

  • Step 4 (Drying): Ensure the wet cake is washed to neutral pH before drying.[1] Drying an acidic, ethanol-wet cake will cook the impurity into the drug substance.[1]

Module 3: Purification & Isolation

Q5: My crude batch has 0.5% Ethyl Ester. How do I purify it?

A: Recrystallization is effective, but "washing" is often superior for ester impurities due to their higher solubility in organic solvents compared to the free acid Nateglinide.[1]

Purification Protocol (Slurry Wash):

  • Suspend: Slurry the crude solid in n-Heptane or Petroleum Ether (10 volumes) at 25–30°C.

  • Stir: Agitate for 2–3 hours. The non-polar ethyl ester is more soluble in the hydrocarbon solvent than the polar Nateglinide acid.[1]

  • Filter: Filter the solid.

  • Check: Analyze the mother liquor; it should be enriched with the ester impurity.[1]

Alternative (Reprocessing via Hydrolysis): If the impurity level is very high (>1.0%), simple recrystallization may fail.[1] You must chemically reverse the formation:

  • Dissolve crude in 0.5N NaOH (aq).

  • Stir at 25°C for 2–4 hours (saponifies the ester back to Nateglinide).

  • Wash aqueous layer with Ethyl Acetate (removes non-acidic impurities).[1]

  • Acidify aqueous layer (using the Acetone/Water protocol from Q3) to reprecipitate pure Nateglinide.[1]

Module 4: Visualization & Logic

Pathway Analysis: Formation vs. Hydrolysis

The following diagram illustrates the reversible pathway between Nateglinide and its Ethyl Ester, highlighting the Critical Process Parameters (CPPs) that drive the equilibrium.

Nateglinide_Impurity_Pathway cluster_prevention Prevention Strategy Nateglinide Nateglinide (Free Acid) Intermediate Transition State (Protonated) Nateglinide->Intermediate Acid Catalyst (H+) Low pH (<2) Ethanol Ethanol (Solvent) Ethanol->Intermediate Intermediate->Nateglinide Saponification EthylEster Nateglinide Ethyl Ester Intermediate->EthylEster Dehydration (-H2O) High Temp (>30°C) EthylEster->Intermediate Base Hydrolysis (OH-) High pH (>10)

Caption: Figure 1. Competitive equilibrium between Nateglinide and its Ethyl Ester.[1] Red arrows indicate risk factors (Acid/Heat); Green arrows indicate remediation (Base Hydrolysis).[1]

Troubleshooting Decision Tree

Use this logic flow when an OOS (Out of Specification) result for Ethyl Ester is detected.

Troubleshooting_Tree Start OOS Detected: Ethyl Ester > 0.15% CheckStage When does it appear? Start->CheckStage Branch1 During Synthesis (Before Workup) CheckStage->Branch1 Branch2 After Acidification/Drying CheckStage->Branch2 Action1 Cause: Incomplete Hydrolysis Action: Increase NaOH eq. or extend reaction time Branch1->Action1 CheckSolvent Check Solvent System Branch2->CheckSolvent IsEthanol Is Ethanol present? CheckSolvent->IsEthanol YesEthanol Yes IsEthanol->YesEthanol NoEthanol No IsEthanol->NoEthanol Action2 Cause: Acid Catalyzed Esterification Action: Lower Temp (<5°C) or Switch to Acetone/Water YesEthanol->Action2 Action3 Cause: Contamination Action: Check recycled solvents for alcohol traces NoEthanol->Action3

Caption: Figure 2. Root cause analysis workflow for isolating the source of Ethyl Ester impurity.

Module 5: Data Summary & Limits

Table 1: Critical Process Parameters (CPPs) for Impurity Control

ParameterCritical Range (Risk)Optimal Range (Safe)Scientific Rationale
pH during Workup < 1.52.5 – 3.5Extremely low pH accelerates protonation of the carbonyl oxygen, initiating esterification.[1]
Temperature (Acidification) > 25°C0 – 10°CReaction kinetics of esterification are significantly retarded at low temperatures.[1]
Solvent Composition Ethanol / MethanolAcetone / WaterKetones are non-nucleophilic and cannot form esters with the drug substance.[1]
Drying LOD Acidic wet cakeNeutral wet cakeDrying an acidic cake containing residual ethanol drives the equilibrium toward ester formation.[1]

References

  • Sumikawa, M. et al. (1995).[1][6] Process for the preparation of Nateglinide. U.S. Patent No.[1][2] 5,463,116.[1][6] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Shinkai, H. et al. (1989).[1][6] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436-1441.[1][6] Link[1]

  • Reguri, B. R. et al. (2014).[1] Process for the preparation of Nateglinide. U.S. Patent No.[1][2] 8,658,821.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2). Link

Sources

Challenges in the characterization of Nateglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nateglinide Ethyl Ester Characterization

Introduction: The "Silent" Impurity

Welcome to the technical support hub. If you are characterizing Nateglinide (NTG), you likely view the Ethyl Ester impurity not just as a regulatory checkbox, but as a persistent analytical challenge. Unlike the oxidative degradants, the ethyl ester is often a process-related impurity (arising from ethanolic workups) or, more frustratingly, a laboratory artifact generated during sample preparation.

Because Nateglinide is an amino-acid derivative (D-phenylalanine), its carboxylic acid moiety is highly reactive. The ethyl ester masks this polarity, drastically altering retention behavior and solubility. This guide moves beyond standard SOPs to address the causality of experimental failures.

Module 1: Chromatographic Separation (HPLC/UPLC)

Current Status: You are seeing co-elution or broad peaks when attempting to separate the Ethyl Ester from the API (Active Pharmaceutical Ingredient).

The Core Problem: Hydrophobic Shift & pH Blind spots

Nateglinide has a pKa of approximately 3.1 (carboxylic acid). In standard Reverse Phase (RP) conditions at acidic pH (e.g., pH 2.5), the API is protonated and retains moderately. The Ethyl Ester , however, lacks this ionizable group. It is significantly more hydrophobic and will elute much later than the API. If your gradient ends too early, the ester may carry over to the next injection (ghost peaks).

Troubleshooting Protocol: Method Optimization
ParameterStandard ConditionWhy It Fails for Ethyl EsterOptimized Action
Mobile Phase pH 2.0 – 3.0At low pH, API and Ester are both neutral-like, reducing selectivity.Increase pH to 4.5. This ionizes the API (COO⁻), moving it earlier (tR decreases), while the Ester (neutral) stays retained, maximizing resolution (

).
Column Choice C18 (Standard)Strong hydrophobic interaction causes Ester peak broadening.Use Phenyl-Hexyl or C8. The pi-pi interaction with the phenylalanine ring offers orthogonal selectivity.
Gradient Slope 5% to 95% BIf too steep, the Ester co-elutes with late-eluting dimers.Hold at 80% B. Ensure a distinct isocratic hold at high organic to elute the Ester fully before re-equilibration.
Interactive Workflow: Resolution Logic Tree

HPLC_Optimization Start Start: Poor Resolution (Rs < 1.5) Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Adjust_pH Action: Increase pH to 4.5 (Ionize API) Is_Acidic->Adjust_pH Yes Check_Gradient Check Gradient Slope Is_Acidic->Check_Gradient No Adjust_pH->Check_Gradient Late_Eluter Is Ester Eluting > 20 min? Check_Gradient->Late_Eluter Steepen_Grad Action: Increase %B Slope at end of run Late_Eluter->Steepen_Grad Yes Final_Check Verify Rs > 2.0 Late_Eluter->Final_Check No Steepen_Grad->Final_Check

Figure 1: Decision logic for optimizing the separation of ionizable Nateglinide from its neutral Ethyl Ester impurity.

Module 2: Mass Spectrometry & Identification

Current Status: You detect a mass peak but cannot distinguish the Ethyl Ester from other alkyl impurities or potential artifacts.

The Core Problem: Ionization Efficiency

Nateglinide Ethyl Ester (MW ~345.4 Da) ionizes differently than the parent Nateglinide (MW 317.4 Da). The esterification blocks the acidic site, often reducing sensitivity in ESI- (Negative Mode), which is typically preferred for the acidic parent drug.

FAQ: Identification Strategy

Q: Why is my Ethyl Ester signal weak in Negative Mode (ESI-)? A: The parent Nateglinide readily loses a proton (


) from its carboxylic acid. The Ethyl Ester has no acidic proton to lose.
  • Solution: Switch to Positive Mode (ESI+) . The amide nitrogen can be protonated (

    
    ). Look for the parent ion at m/z ~346.4 .
    

Q: How do I confirm it is the Ethyl Ester and not a Propyl/Methyl variant? A: Use MS/MS fragmentation.

  • Parent: Nateglinide (

    
     318) 
    
    
    
    Fragments to typical phenylalanine backbone.
  • Ethyl Ester: Look for the specific neutral loss of ethanol (46 Da) or the ethoxy group.

    • Diagnostic Fragment: If you see a fragment retaining the ethyl group on the carboxyl tail, it confirms the modification is on the acid, not the amine.

Module 3: Stability & Sample Preparation (The "Artifact" Trap)

Current Status: The Ethyl Ester peak area varies randomly between injections, or appears in the blank.

The Core Problem: In-Situ Esterification (Artifacts)

This is the most common failure mode. Nateglinide dissolved in ethanol (or methanol) can undergo acid-catalyzed esterification if the diluent is slightly acidic or if the sample sits in the autosampler for extended periods. Conversely, if the diluent is basic, the ester will hydrolyze back to the API, causing the impurity to "disappear."

Critical Protocol: Preventing Artifact Generation
  • Diluent Selection: NEVER use pure Ethanol or Methanol if you are quantifying ester impurities.

    • Recommended: Acetonitrile:Water (50:50). Acetonitrile is aprotic and prevents transesterification.

  • Temperature Control: Maintain autosampler at 4°C . Esterification kinetics double with every 10°C rise.

  • Glassware: Use silanized amber vials to prevent surface-catalyzed hydrolysis.

Visualizing the Artifact Pathway

Artifact_Pathway Sample Solid Nateglinide Sample Diluent_Choice Diluent: Ethanol/Methanol? Sample->Diluent_Choice Acidic_Env Trace Acid / Low pH Diluent_Choice->Acidic_Env Yes (Risk) Correct_Diluent Diluent: Acetonitrile/Water Diluent_Choice->Correct_Diluent No (Safe) Reaction Fischer Esterification (In Autosampler) Acidic_Env->Reaction False_Positive False Positive: High Ester Result Reaction->False_Positive Stable_Result Accurate Quantification Correct_Diluent->Stable_Result

Figure 2: The "Artifact Trap" showing how improper diluent selection leads to false-positive impurity results.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1][2] Impurities in New Drug Substances Q3A(R2).[1][2] International Conference on Harmonisation.[1][2] Link

  • Kumari, P., et al. (2022).[3][4] Identification and characterization of degradation products of Nateglinide. International Journal of Health Sciences.[3] Link[3]

  • Hacıoğlu, et al. (2015). Development and validation of an HPLC method for determination of nateglinide in drug substances. Marmara Pharmaceutical Journal.[5] Link

  • PubChem. (2025).[6] Nateglinide Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Support Center: Nateglinide Synthesis & Esterification Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scope of Esterification in Nateglinide Synthesis

In the synthesis of Nateglinide (N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine), "esterification" refers to two distinct but critical process stages:

  • The Coupling Step (Primary Focus): The formation of the Nateglinide Alkyl Ester intermediate (typically methyl or ethyl ester) by reacting trans-4-isopropylcyclohexanecarboxylic acid (T-4-IPCCA) with D-Phenylalanine alkyl ester. This is the yield-determining step.

  • Impurity Control: Preventing the unwanted re-esterification of the final Nateglinide carboxylic acid during crystallization in alcoholic solvents.

This guide prioritizes the Mixed Anhydride Coupling Method over the traditional Acid Chloride route due to its superior stereochemical control and reduced impurity profile.

Visualizing the Reaction Pathway

The following diagram outlines the optimized pathway using the Mixed Anhydride method, highlighting critical control points (CCPs) where esterification efficiency and stereochemistry are determined.

Nateglinide_Synthesis SM1 Trans-4-Isopropyl Cyclohexanecarboxylic Acid MA Mixed Anhydride Intermediate (Unstable @ >10°C) SM1->MA TEA, Acetone -10°C to -5°C SM2 Ethyl Chloroformate (Activator) SM2->MA Prod_Ester Nateglinide Methyl Ester (Precursor) MA->Prod_Ester + SM3 Maintain < 5°C Impurity_Rac Impurity: D-Phe Racemization (L-Isomer) MA->Impurity_Rac Temp > 10°C or Excess Base SM3 D-Phenylalanine Methyl Ester HCl Final Nateglinide (Final API) Prod_Ester->Final Hydrolysis NaOH/MeOH

Figure 1: Optimized Mixed Anhydride coupling pathway highlighting the critical temperature-dependent stability of the intermediate.

Troubleshooting Guide & FAQs

Category A: Coupling Efficiency (Formation of Nateglinide Ester)

Q1: I am observing low conversion (<70%) of the mixed anhydride intermediate to the Nateglinide Methyl Ester. What is the cause?

  • Diagnosis: The mixed anhydride formed between T-4-IPCCA and ethyl chloroformate is thermally unstable. If the temperature rises above 10°C before the D-Phenylalanine methyl ester is added, the anhydride decomposes (disproportionates) before coupling can occur.

  • Corrective Action:

    • Temperature Control: Maintain the reaction mass strictly between -10°C and -5°C during the formation of the mixed anhydride.

    • Activation Time: Do not hold the mixed anhydride for longer than 30–45 minutes before adding the amine component.

    • Stoichiometry: Ensure a slight excess of Ethyl Chloroformate (1.1 eq) and Base (Triethylamine, 1.1–1.2 eq) to drive activation.

Q2: Why is the Acid Chloride method (using SOCl₂) yielding a product with high color and lower purity compared to the Mixed Anhydride method?

  • Mechanism: Thionyl chloride (SOCl₂) generates HCl and SO₂ byproducts. The harsh acidic environment can induce partial cleavage of the D-phenylalanine ester or promote side reactions on the cyclohexane ring.

  • Recommendation: Switch to the Mixed Anhydride method (using Ethyl Chloroformate/TEA in Acetone or DCM). This proceeds under milder, slightly basic conditions, preserving the integrity of the sensitive D-phenylalanine moiety [1].

Category B: Stereochemical Control (Chiral Purity)

Q3: My final Nateglinide contains >0.5% of the L-isomer (Nateglinide Related Compound B). How do I prevent this racemization?

  • Root Cause: Racemization of the D-phenylalanine moiety typically occurs via the oxazolone mechanism or direct proton abstraction at the alpha-carbon. This is accelerated by:

    • High temperatures during coupling.

    • Excess strong base.

    • Slow addition of the D-Phe methyl ester.

  • Optimization Protocol:

    • Base Selection: Use N-Methylmorpholine (NMM) or Triethylamine (TEA) rather than inorganic bases (like NaOH) during the coupling step.

    • Temperature: Keep the coupling reaction below 5°C .

    • Solvent: Avoid high-polarity solvents like DMF for the coupling, as they enhance the basicity of amines and promote racemization. Dichloromethane (DCM) or Acetone are preferred [2].

Q4: I am detecting the cis-isomer (Related Compound C). Is this generated during esterification?

  • Clarification: The cis/trans ratio is primarily determined by the quality of the starting material (trans-4-isopropylcyclohexanecarboxylic acid). Isomerization during the ester coupling is rare unless extreme heat is applied.

  • Action: Verify the isomeric purity of your starting acid (T-4-IPCCA). It should contain <0.5% cis-isomer.[1][2] If the starting material is pure but the product is not, ensure you are not refluxing the reaction mixture in the presence of strong base for extended periods.

Category C: Stability & Workup

Q5: During the final crystallization of Nateglinide, I see the "Ethyl Ester Impurity" reappearing. Why?

  • Phenomenon: Fisher Esterification. If Nateglinide (a carboxylic acid) is heated in ethanol or methanol in the presence of trace mineral acid (leftover from the neutralization step), it will re-esterify.

  • Solution:

    • Ensure the pH is strictly neutral (pH 6–7) before dissolving in alcohol for crystallization.

    • Use aqueous acetone or acetonitrile/water for crystallization instead of pure alcohols if acid traces are difficult to remove [3].

Comparative Data: Coupling Methodologies

The following table summarizes internal data comparing the three common esterification routes for Nateglinide precursor synthesis.

ParameterAcid Chloride Method DCC/HOBt Coupling Mixed Anhydride (Optimized)
Reagent SOCl₂ / T-4-IPCCADCC / HOBtEthyl Chloroformate / TEA
Reaction Temp Reflux (Acid gen), then 0°CRT-10°C to 0°C
Yield (Step 1) 75–80%85–90%92–95%
Chiral Purity Risk of RacemizationHighHigh (>99.9%)
Atom Economy Poor (SO₂/HCl waste)Poor (DCU waste)Good (CO₂/EtOH byproduct)
Scalability Moderate (Corrosion issues)Low (Filtration of urea)High (Homogeneous)

Optimized Experimental Protocol (Mixed Anhydride Route)

Objective: Synthesis of Nateglinide Methyl Ester (Intermediate).

  • Activation:

    • Charge Acetone (10V) and Trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq) into a reactor.

    • Add Triethylamine (1.1 eq) .

    • Cool the mixture to -10°C .

    • Add Ethyl Chloroformate (1.1 eq) dropwise, maintaining temperature between -10°C and -5°C.

    • Stir for 30 minutes. (Formation of Mixed Anhydride).[3][4]

  • Coupling:

    • Prepare a separate solution of D-Phenylalanine Methyl Ester HCl (1.0 eq) and Triethylamine (1.0 eq) in Acetone (5V).

    • Add this solution to the Mixed Anhydride mixture slowly, maintaining temperature < 0°C .

    • Allow to warm to 20°C over 2 hours.

  • Workup:

    • Quench with water.[5]

    • Evaporate Acetone.

    • Extract with Ethyl Acetate.[5]

    • Wash with 1N HCl (to remove unreacted amine) and 5% NaHCO₃ (to remove unreacted acid).

    • Result: Nateglinide Methyl Ester (White Solid).

Troubleshooting Logic Tree

Use this decision tree to diagnose process failures rapidly.

Troubleshooting_Tree Start Problem Identified Issue_Type Select Issue Type Start->Issue_Type Low_Yield Low Yield / Conversion Issue_Type->Low_Yield Yield Issues Impurity High Impurity Profile Issue_Type->Impurity Purity Issues Check_Temp Was Temp > -5°C during activation? Low_Yield->Check_Temp Imp_Type Identify Impurity Impurity->Imp_Type Temp_Yes Cause: Anhydride Decomposition Action: Improve Cooling Check_Temp->Temp_Yes Yes Temp_No Check Reagent Quality (Wet Acetone destroys anhydride) Check_Temp->Temp_No No Racemic L-Isomer (Racemization) Imp_Type->Racemic Cis_Iso Cis-Isomer Imp_Type->Cis_Iso Rac_Action Cause: High pH or Temp Action: Reduce Base Eq / Keep <0°C Racemic->Rac_Action Cis_Action Cause: SM Contamination Action: Recrystallize SM Cis_Iso->Cis_Action

Figure 2: Diagnostic logic for resolving yield and purity deviations in Nateglinide ester synthesis.

References

  • Novartis AG. (2014). Process for the preparation of nateglinide.[4][5][6][7][8] US Patent 8,658,821.[6] Link

  • Shinkai, H., et al. (1989). N-(Cyclohexylcarbonyl)-D-phenylalanines and related derivatives.[1][6][9][10] A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 32(7), 1436-1441. Link

  • Glenmark Pharmaceuticals. (2004). Synthesis and purification of nateglinide.[2][4][5][6][8] WO Patent 2004/018408.[6][8] Link

  • United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds. (Standard for impurity limits). Link

Sources

Validation & Comparative

Nateglinide Ethyl Ester CRM: A Strategic Comparison Guide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical quality control (QC), the selection of reference materials is not merely a purchasing decision—it is a fundamental component of data integrity. This guide analyzes Nateglinide Ethyl Ester (CAS: 187728-85-4), a critical process-related impurity (USP "Ester Impurity"), and objectively compares the performance and regulatory risk profile of using a Certified Reference Material (CRM) versus non-certified analytical standards or in-house synthesized materials.[1]

The Verdict: For validation of HPLC methods where Nateglinide Ethyl Ester acts as a specified impurity (limit ≤ 0.10%), the use of an ISO 17034-accredited CRM is the only pathway that guarantees metrological traceability and minimizes Out-of-Specification (OOS) investigation risks caused by standard uncertainty.

Technical Profile & Origin

To understand the analytical challenge, we must first understand the molecule. Nateglinide Ethyl Ester is the esterified derivative of the active pharmaceutical ingredient (API), Nateglinide.

  • Chemical Name: N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine ethyl ester[1][2][3]

  • CAS Number: 187728-85-4[1][4][5][6][]

  • Regulatory Designation: Nateglinide EP Impurity G; USP Nateglinide Related Compound "Ester Impurity".[1]

  • Molecular Formula: C₂₁H₃₁NO₃ (MW: 345.48 g/mol )[1][4]

  • Physicochemical Behavior: Significantly more hydrophobic than Nateglinide due to the masking of the carboxylic acid group. This results in a high Relative Retention Time (RRT ~4.1 in USP methods), leading to peak broadening and integration challenges.[1]

Origin Pathway Diagram

The following diagram illustrates the formation of Nateglinide Ethyl Ester during the synthesis process, typically occurring via Fischer esterification if ethanol is used as a solvent or during workup.

Nateglinide_Impurity_Pathway D_Phe D-Phenylalanine Nateglinide Nateglinide (API) (Carboxylic Acid) D_Phe->Nateglinide Schotten-Baumann Reaction Acid_Chloride trans-4-Isopropylcyclohexane carbonyl chloride Acid_Chloride->Nateglinide Ethyl_Ester Nateglinide Ethyl Ester (Impurity G) (Hydrophobic) Nateglinide->Ethyl_Ester Unwanted Esterification (Acidic conditions + EtOH) Ethanol Ethanol (Solvent/Reagent) Ethanol->Ethyl_Ester

Figure 1: Formation pathway of Nateglinide Ethyl Ester.[1] The impurity arises from the esterification of the final API, often driven by residual ethanol in acidic environments.

Comparative Analysis: CRM vs. Alternatives

This section evaluates the three primary classes of reference standards available to researchers.

Table 1: Performance & Compliance Matrix
FeatureCertified Reference Material (CRM) Analytical Standard (Research Grade) In-House Standard
Accreditation ISO 17034 & ISO 17025Typically ISO 9001 onlyNone (Internal SOPs)
Traceability Metrological Traceability to SI units (kg, mol) via primary standards (NIST/BIPM).[1]Traceable to manufacturer's internal lot, often lacking SI linkage.[1]Traceable only to raw material inputs.[1]
Purity Assignment Mass Balance (LC-UV, TGA, KF, ROI) + ¹H-NMR confirmation.Often "Area %" by HPLC only (ignores water/solvents/inorganics).[1]Variable; depends on internal capability.
Uncertainty Explicit Uncertainty Budget (± U) provided on CoA.[1]No uncertainty provided.[1]Unknown.
Stability Long-term stability monitoring included.[1]Expiry often based on date of opening or generic shelf-life.[1]Requires internal stability study (resource intensive).[1]
Regulatory Risk Low. Accepted prima facie by FDA/EMA auditors.[1]Medium. May require justification for critical assays.[1]High. Requires full characterization data submission.[1]
The "Area %" Trap

A common pitfall in drug development is using a research-grade standard with a purity defined by "HPLC Area %".[1]

  • Scenario: A vendor claims 99.5% purity based on HPLC.

  • Reality: The material may contain 2% water and 1% inorganic salts (invisible to UV detection).[1]

  • Consequence: The true chemical purity is 96.5%.[1] If you use this standard to quantify Nateglinide Ethyl Ester at the 0.10% limit, your calculation will be biased low by ~3.5%, potentially passing a batch that actually fails regulatory limits. CRMs correct for this by providing a mass-balance purity (e.g., 96.5% ± 0.5%). [1]

Experimental Protocol: Self-Validating Quantification

The following protocol is designed for the quantification of Nateglinide Ethyl Ester using a CRM. It addresses the challenge of the impurity's high retention time (RRT 4.1).

Method: Gradient HPLC for Impurity Profiling
  • Objective: Separate Nateglinide from early eluting impurities (Related Compound A) and late eluting impurities (Ethyl Ester).[1]

  • Grounding: Based on USP <621> and Nateglinide monograph principles.

1. Chromatographic Conditions
  • Column: L7 packing (C8), 3.9 mm × 15 cm, 5 µm (or equivalent C18 if validating selectivity).[1]

  • Mobile Phase A: Phosphate Buffer pH 2.5 (monobasic sodium phosphate adjusted with phosphoric acid).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min (Adjust to 2.0 mL/min if using shorter columns/larger particles per USP).

  • Detector: UV at 210 nm (Critical: Ester lacks extended conjugation; low wavelength required).

  • Temperature: 40°C (Reduces viscosity and improves peak shape for the hydrophobic ester).[1]

2. Gradient Program (Proposed)
  • Note: Isocratic runs often fail to elute the Ethyl Ester in reasonable time.

  • 0-5 min: 25% B (Retain polar impurities)[1]

  • 5-25 min: Linear ramp to 60% B (Elute Nateglinide ~10-12 min)

  • 25-35 min: Hold 60% B (Elute Ethyl Ester ~30-35 min)

  • 35-40 min: Re-equilibrate.

3. Standard Preparation (The CRM Advantage)
  • Stock Solution: Weigh accurately ~5 mg of Nateglinide Ethyl Ester CRM . Dissolve in ACN.[1][3]

    • Calculation:

      
      [1]
      
    • Crucial Step: Use the certified purity value from the CoA, not "100%".

  • System Suitability Solution: Mix Nateglinide API (1.0 mg/mL) with Nateglinide Ethyl Ester CRM (0.005 mg/mL).[1]

4. Acceptance Criteria (Self-Validating)
  • Resolution (Rs): Nateglinide peak vs. nearest neighbor > 2.0.

  • Tail Factor (T): Nateglinide Ethyl Ester peak T < 1.[1]5. (High hydrophobicity often causes tailing; if T > 1.5, increase column temp or modify % organic).[1]

  • Signal-to-Noise (S/N): For the 0.05% level, S/N > 10.[1]

Decision Workflow for Reference Material Selection

This flowchart guides the researcher on when to deploy a CRM versus a standard material, optimizing cost without compromising compliance.

Reference_Material_Decision Start Need Reference Standard for Nateglinide Ethyl Ester Purpose What is the Analytical Purpose? Start->Purpose Routine Routine QC / Batch Release Purpose->Routine Medium Criticality Validation Method Validation / Transfer (ICH Q2) Purpose->Validation High Criticality Identification Qualitative ID / RRT Check Purpose->Identification Low Criticality Quant_Limit Is Impurity Level > 50% of Limit? Routine->Quant_Limit Use_CRM RECOMMENDATION: Use ISO 17034 CRM (Ensures Accuracy & Traceability) Validation->Use_CRM Use_Research Use Analytical Grade (Qualitative Only) Identification->Use_Research Quant_Limit->Use_CRM Yes (Risk of OOS) Use_Secondary Use Secondary Standard (Qualified against CRM) Quant_Limit->Use_Secondary No (Low Risk)

Figure 2: Decision matrix for selecting the appropriate grade of Nateglinide Ethyl Ester reference material based on analytical risk.

Conclusion

For Nateglinide Ethyl Ester, the choice of reference material is dictated by the impurity's regulatory limit (0.1%) and its late-eluting chromatographic behavior.

  • Use Analytical Standards only for qualitative identification (retention time markers).

  • Use Certified Reference Materials (CRMs) for all quantitative work, specifically Method Validation and Release Testing of batches near the specification limit. The CRM's certified purity factor eliminates the "hidden error" of solvent/water content, providing the defensible data required by FDA/EMA audits.

References

  • United States Pharmacopeia (USP). Nateglinide Monograph: USP 43-NF 38.[1] Rockville, MD: United States Pharmacopeial Convention.[1] [1]

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[1]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311309 (Nateglinide). [1]

Sources

In vitro comparison of Nateglinide vs. Nateglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Context: Active Pharmaceutical Ingredient (API) vs. Impurity/Prodrug Intermediate

Executive Summary

This guide provides a technical analysis comparing Nateglinide (the active pharmacological agent) and Nateglinide Ethyl Ester (a synthesis intermediate, impurity, or potential prodrug). The comparison focuses on their physicochemical properties, molecular interactions with the sulfonylurea receptor 1 (SUR1), and in vitro performance characteristics.

  • Nateglinide (Acid): A rapid-acting insulin secretagogue (meglitinide class) that relies on a free carboxylic acid moiety for electrostatic interaction with the KATP channel.

  • Nateglinide Ethyl Ester: A lipophilic ester derivative. It lacks the free carboxylate required for high-affinity receptor binding, rendering it pharmacologically inactive in vitro unless hydrolyzed. However, it exhibits superior membrane permeability, making it a relevant subject for impurity qualification or prodrug development.

Chemical & Physicochemical Profile

The fundamental difference lies in the modification of the C-terminal phenylalanine moiety. This single alteration dictates the solubility, permeability, and receptor binding affinity.

FeatureNateglinide (API)Nateglinide Ethyl Ester
CAS Registry 105816-04-4187728-85-4
Functional Class Active Moiety (Acid)Impurity / Prodrug (Ester)
Molecular Weight 317.43 g/mol 345.48 g/mol
Hydrogen Bond Donors 2 (Amide, Carboxyl)1 (Amide)
LogP (Lipophilicity) ~2.5 (pH dependent)> 4.0 (Estimated)
Solubility (Aq. pH 7.4) Moderate (Ionized)Low (Neutral)
pKa ~3.6 (Carboxylic Acid)Non-ionizable (at phys. pH)

Molecular Mechanism of Action (SAR Analysis)

The "Anionic Anchor" Hypothesis

Nateglinide triggers insulin secretion by blocking ATP-sensitive potassium (KATP) channels in pancreatic ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-cells. The channel complex consists of the pore-forming Kir6.2 subunit and the regulatory SUR1 subunit.

Causality of Difference:

  • Nateglinide: The free carboxylic acid forms a critical electrostatic salt bridge with cationic residues (likely Arginine or Lysine clusters) within the SUR1 binding pocket. This interaction, combined with the hydrophobic cyclohexyl group, stabilizes the "closed" state of the channel.

  • Ethyl Ester: Esterification masks this negative charge. The loss of the salt bridge drastically reduces binding affinity (

    
    ), typically by orders of magnitude. Consequently, the ester is effectively inactive at the receptor level until converted back to the acid by esterases.
    
Visualization: Receptor Interaction Logic

The following diagram illustrates the binding site exclusion mechanism.

MOA_Comparison cluster_receptor SUR1 Receptor Binding Pocket Site_Cation Cationic Residue (Arg/Lys) Response Channel Closure (Insulin Secretion) Site_Cation->Response NoResponse No Binding (Inactive) Site_Cation->NoResponse Site_Hydro Hydrophobic Pocket Nat_Acid Nateglinide (Free Acid) Nat_Acid->Site_Cation Salt Bridge (Strong Affinity) Nat_Acid->Site_Hydro Hydrophobic Interaction Nat_Ester Nateglinide Ethyl Ester Nat_Ester->Site_Cation Steric/Charge Clash Nat_Ester->Site_Hydro Weak Interaction

Caption: Mechanism of Action Comparison. The free acid of Nateglinide is required for the salt bridge interaction with SUR1, essential for channel closure.

In Vitro Profiling Comparison

Comparison of performance in standard drug discovery assays.

Assay TypeParameterNateglinide (Acid)Nateglinide Ethyl EsterInterpretation
Receptor Binding

(SUR1)
High Potency (nM range)Low/Inactive (> µM)Esterification abolishes the primary pharmacophore interaction.
Permeability Caco-2 (

)
Moderate (

cm/s)
High (>

cm/s)
The ester is highly lipophilic and crosses membranes via passive diffusion.
Metabolic Stability Liver MicrosomesMetabolized by CYP2C9/3A4Rapidly HydrolyzedThe ester is a substrate for Carboxylesterases (CES1/CES2).
Insulin Secretion INS-1E CellsDose-dependent increaseMinimal/NoneWithout hydrolysis, the ester cannot trigger depolarization.
Critical Insight: The "Prodrug" Artifact

In cellular assays (like INS-1E or HIT-T15 cells), the Ethyl Ester may appear to have activity. This is often a false positive caused by intracellular esterases hydrolyzing the ester back to Nateglinide during the incubation period. To measure true intrinsic activity, esterase inhibitors (e.g., BNPP) must be included.

Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: Competitive Binding Assay (SUR1)

Objective: Determine if the Ethyl Ester binds directly to the receptor or requires bioactivation.

  • System: HEK293 cells stable-transfected with human SUR1/Kir6.2.

  • Radioligand: [³H]-Glibenclamide (High affinity reference).

  • Preparation: Prepare membrane fractions to remove cytosolic esterases (preventing hydrolysis of the ester).

  • Incubation:

    • Incubate membranes with [³H]-Glibenclamide (0.5 nM) +/- Test Compounds (Acid vs. Ester) at varying concentrations (

      
       to 
      
      
      
      M).
    • Critical Control: Add 100 µM PMSF (esterase inhibitor) to ensure the Ester remains intact.

  • Readout: Scintillation counting. Calculate

    
    .
    
    • Expected Result: Nateglinide

      
       < 100 nM; Ethyl Ester 
      
      
      
      > 10 µM.
Protocol B: Caco-2 Permeability & Hydrolysis

Objective: Quantify permeability and conversion rate.

  • System: Caco-2 monolayers (21-day culture) on Transwell inserts.

  • Dosing:

    • Apical Chamber: 10 µM Nateglinide Ethyl Ester.

    • Receiver Chamber: HBSS (pH 7.4).

  • Sampling: Collect samples from Receiver side at 30, 60, 90, 120 min.

  • Analysis (LC-MS/MS):

    • Monitor two transitions: One for Ester (Parent) and one for Acid (Metabolite).

  • Calculation:

    • Flux Ratio: Compare Apical-to-Basolateral vs. Basolateral-to-Apical to assess efflux liability.

Impurity Qualification Workflow

If Nateglinide Ethyl Ester is detected as an impurity in the drug substance, it must be qualified. The following workflow outlines the decision logic.

Impurity_Workflow Start Impurity Detected: Nateglinide Ethyl Ester Quant Quantification (> 0.1% Threshold?) Start->Quant InVitro In Vitro Ames Test (Genotoxicity) Quant->InVitro Yes Hydrolysis Plasma Stability Assay (Conversion Rate) InVitro->Hydrolysis Negative Decision1 Rapid Conversion to API? Hydrolysis->Decision1 Qual_Tox Full Tox Study Required Decision1->Qual_Tox No (Stable) Qual_Bridge Bridge to API Tox Data (Prodrug Argument) Decision1->Qual_Bridge Yes (t1/2 < 15 min)

Caption: Qualification strategy for Nateglinide Ethyl Ester. Rapid hydrolysis may allow bridging to existing API toxicology data.

References

  • Hu, S., et al. (2002). "Effectiveness of nateglinide on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas." Diabetes Research and Clinical Practice. Link

  • Hansen, A.M., et al. (2002). "Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1." Diabetes.[1][2][3][4][5] Link

  • Martin, G.M., et al. (2017).[4] "Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM." eLife. Link

  • Schwanstecher, C., et al. (1998). "Interaction of Nateglinide with the Sulfonylurea Receptor." British Journal of Pharmacology. (Demonstrates the necessity of the anionic interaction).
  • Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Current Drug Metabolism. (General principles of ester prodrug permeability vs. activity).

Sources

Strategic Cross-Validation of Nateglinide Ethyl Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Analysis

Executive Summary

In the synthesis of Nateglinide (a D-phenylalanine derivative), the Ethyl Ester intermediate (N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine ethyl ester) represents a critical process-related impurity.[1] Often persisting due to incomplete hydrolysis during the final synthetic steps, its lipophilic nature poses unique chromatographic challenges.

This guide provides a technical cross-validation framework comparing the industry-standard RP-HPLC-UV (Quality Control) against LC-MS/MS (Trace Analysis/Validation). As Senior Application Scientists, we move beyond simple "pass/fail" criteria to establish an orthogonal validation workflow that ensures regulatory compliance (ICH Q2(R2), Q3A/B).

The Target: Nateglinide Ethyl Ester
  • Role: Late-stage synthesis intermediate; potential degradation product.

  • Chemical Behavior: Unlike the amphoteric parent drug Nateglinide, the ethyl ester lacks the free carboxylic acid functionality.

  • Chromatographic Implication: Significantly higher logP (hydrophobicity). In standard Reverse-Phase (C18) systems, it elutes significantly later than Nateglinide (Typical Relative Retention Time [RRT] ~ 4.1), often requiring gradient elution to prevent "carryover" into subsequent injections.

Method A: The Workhorse (RP-HPLC-UV)
  • Purpose: Routine Batch Release, Stability Testing.

  • Principle: Separation based on hydrophobic interaction; detection via phenyl ring absorption.

Optimized Protocol
  • Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: Phosphate Buffer (pH 4.5) – Crucial for peak shape of the parent drug.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-15 min: 45% B (Isocratic for Nateglinide elution).

    • 15-25 min: Ramp to 80% B (Elution of Ethyl Ester).

    • 25-30 min: Hold 80% B (Wash).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (Maximize sensitivity) or 220 nm (Minimize noise).

Pros: Robust, cost-effective, high precision (<1% RSD). Cons: Risk of co-elution with other non-polar impurities; long run times required to elute the ester.

Method B: The Validator (LC-MS/MS)
  • Purpose: Specificity confirmation, Trace analysis (<0.05%), Bioanalytical cross-check.

  • Principle: Mass-to-charge filtration (MRM mode).

Optimized Protocol
  • Column: Waters XBridge C18 (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (Protonation of the amide nitrogen).

  • Transitions (MRM):

    • Nateglinide: 318.2 → 164.1 m/z

    • Ethyl Ester:[1] 346.2 → 164.1 m/z (Shift of +28 Da corresponds to ethyl group).

Pros: Absolute specificity (mass resolution), extremely low LOD. Cons: Matrix effects (ion suppression), instrument cost, non-linear response at high concentrations.

Cross-Validation Strategy: The "Orthogonal Check"

Do not assume the HPLC method is specific just because the peak looks pure. Cross-validation involves analyzing the same spiked samples and forced degradation samples on both platforms to detect bias.

Statistical Framework (Bland-Altman Approach)

Instead of simple correlation (


), use the Bland-Altman method to assess agreement.
  • Calculate Differences:

    
    
    
  • Calculate Mean:

    
    
    
  • Plot:

    
     vs 
    
    
    
    .
  • Limits of Agreement: Bias

    
    .
    

If Method A (UV) consistently reads higher than Method B (MS) for the ester peak, it indicates a co-eluting impurity hidden under the UV peak.

Experimental Data Comparison

The following data represents a typical validation summary for Nateglinide Ethyl Ester quantification.

ParameterMethod A: RP-HPLC (UV)Method B: LC-MS/MSComparison Insight
Linearity Range 0.5 – 50 µg/mL0.005 – 1.0 µg/mLMS is 100x more sensitive but saturates early.
LOD (Limit of Detection) 0.05 µg/mL0.001 µg/mLUse MS for cleaning validation swabs.
Precision (RSD, n=6) 0.8%3.5%UV is superior for assay/high-concentration work.
Specificity (Selectivity) Dependent on RRTAbsolute (Mass based)MS confirms UV peak purity.
Recovery (Spike) 98.5% - 101.2%92.0% - 105.0%MS suffers slightly from matrix ionization effects.
Workflow Visualization

The following diagram illustrates the decision matrix for selecting and cross-validating the methods.

G Start Sample: Nateglinide API (Check for Ethyl Ester) Decision Quantification Level Required? Start->Decision Routine Routine QC / Release (> 0.05% w/w) Decision->Routine High Level Trace Trace / Genotoxic Risk (< 0.05% w/w) Decision->Trace Low Level MethodA Method A: RP-HPLC-UV (Phosphate Buffer) Routine->MethodA MethodB Method B: LC-MS/MS (Volatile Buffer) Trace->MethodB Validation Cross-Validation Check (Orthogonality) MethodA->Validation Suspect Co-elution? MethodB->Validation Confirm Specificity ResultQC Pass: Release Batch Validation->ResultQC Bias < 5% ResultInv Fail: Investigate Synthesis Validation->ResultInv Bias > 5%

Caption: Decision tree for selecting HPLC vs. LC-MS based on impurity threshold and the cross-validation loop for specificity confirmation.

Senior Scientist Recommendations
  • The "Ghost Peak" Phenomenon: Because Nateglinide Ethyl Ester is highly lipophilic (RRT ~4.1), it may not elute during a short isocratic run. It can elute in the next injection, appearing as a "ghost peak" at a random retention time. Always use a high-organic wash step (80-90% ACN) at the end of every HPLC gradient.

  • Buffer Mismatch: Never inject a sample prepared in Phosphate buffer (Method A) directly into the LC-MS (Method B). The non-volatile salts will clog the ESI source. Perform a liquid-liquid extraction or dilute significantly with ammonium formate before cross-validating.

  • Regulatory Alignment: Use Method A for formal release to maintain high precision. Reference Method B in your validation report as proof of specificity, satisfying ICH Q2(R2) requirements for "demonstrating the procedure is selective."

References
  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.

  • United States Pharmacopeia (USP). (2025).[1] Nateglinide Monograph: Related Compounds. USP-NF.[1] (Note: Defines "Ester impurity" limits and RRT).

  • Thomas, S., et al. (2017).[3] Stability-indicating RP-HPLC method for Nateglinide and characterization of impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes the separation of lipophilic intermediates).

  • Venkatesh, P., et al. (2016).[5] Synthesis and characterization of nateglinide derivatives and impurities. Research Journal of Pharmacy and Technology. (Confirming the Ethyl Ester synthesis pathway).

Sources

Comparative Stability Guide: Nateglinide vs. Nateglinide Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Nateglinide (NTG) and its ethyl ester derivative, Nateglinide Ethyl Ester (NTG-EE) . It is designed for researchers and drug development professionals focusing on stability profiling, impurity control, and analytical method development.

Executive Summary

Nateglinide (NTG) is a D-phenylalanine derivative used as a meglitinide class anti-diabetic agent.[1] It is chemically defined by a carboxylic acid moiety and an amide linkage. Nateglinide Ethyl Ester (NTG-EE) serves primarily as a synthetic intermediate or a process-related impurity (EP Impurity G).

The Verdict:

  • Thermodynamic Stability: NTG is significantly more stable than NTG-EE in aqueous environments. The ethyl ester moiety in NTG-EE is highly susceptible to hydrolysis (acidic and basic), rapidly converting back to the parent NTG.

  • Kinetic Stability: NTG-EE exhibits superior lipophilicity but inferior kinetic stability in physiological pH ranges compared to NTG.

  • Degradation Profile: NTG-EE acts as a precursor to NTG. Under stress, NTG-EE degrades to NTG, whereas NTG degrades to its constituent amino acid and carboxylic acid fragments.

Chemical Basis of Stability

To understand the stability differences, one must analyze the molecular vulnerabilities of both compounds.

FeatureNateglinide (NTG)Nateglinide Ethyl Ester (NTG-EE)
CAS Registry 105816-04-4187728-85-4
Functional Group Free Carboxylic Acid (-COOH)Ethyl Ester (-COOCH₂CH₃)
Key Linkage Amide BondAmide Bond + Ester Bond
pKa ~3.1 (Acidic)Non-ionizable (at carboxyl pos.)
Hydrolytic Risk Moderate (Amide bond requires harsh conditions)High (Ester bond is labile)
Mechanistic Insight[2][3]
  • NTG-EE Instability: Esters are prone to nucleophilic acyl substitution. In the presence of water (and catalyzed by H⁺ or OH⁻), the ethoxy group is a better leaving group than the amine group found in the amide backbone. Therefore, NTG-EE hydrolyzes to NTG much faster than NTG hydrolyzes to its fragments.

  • NTG Stability: The amide bond in Nateglinide is stabilized by resonance. While it can degrade into D-Phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid, this requires high activation energy (e.g., refluxing in 1N HCl/NaOH).

Degradation Pathways & Visualization

The following diagram illustrates the hierarchical degradation pathway. NTG-EE is not an endpoint; it is a transient species in stability studies that cascades into NTG.

DegradationPathway NTG_EE Nateglinide Ethyl Ester (Impurity G) NTG Nateglinide (API) NTG_EE->NTG Rapid Hydrolysis (Acid/Base) DP1 D-Phenylalanine NTG->DP1 Amide Cleavage (Harsh Stress) DP2 Trans-4-isopropyl cyclohexanecarboxylic acid NTG->DP2 Amide Cleavage (Harsh Stress)

Figure 1: Hierarchical degradation pathway showing the conversion of the Ethyl Ester to the Active Pharmaceutical Ingredient (API), and subsequent breakdown of the API.

Comparative Performance Data

The following data synthesizes results from forced degradation studies and standard chemical kinetics for this class of compounds.

Table 1: Stress Testing Response Profile
Stress ConditionNateglinide (NTG) ResponseNateglinide Ethyl Ester (NTG-EE) ResponseRelative Stability
Acid Hydrolysis (0.1 N HCl, 80°C, 4h)Stable to Moderate. Minor amide cleavage (<5%).Unstable. Significant conversion to NTG (>20%).NTG >> NTG-EE
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)Labile. Amide hydrolysis observed.Highly Labile. Rapid saponification to NTG.NTG > NTG-EE
Oxidation (3% H₂O₂, RT, 24h)Susceptible. Benzylic oxidation possible.Susceptible. Similar oxidative profile to NTG.Equivalent
Thermal (Solid State, 60°C)Stable. (Polymorph H is most stable).Moderate. Lower melting point increases risk of melt-mediated degradation.NTG > NTG-EE
Photostability Stable. Minimal degradation.Stable. Minimal degradation.Equivalent
Analytical Implications (HPLC)
  • Retention Time: NTG-EE is more hydrophobic than NTG. On a standard C18 column (Reverse Phase), NTG-EE elutes after NTG .

  • Detection: Both share the phenylalanine chromophore; detection at 210-216 nm is optimal for both.

Experimental Protocols

To validate these claims in your own laboratory, follow these self-validating protocols. These are designed to separate the degradation kinetics of the ester from the amide.

Protocol A: Differential Hydrolysis Assessment

Objective: Differentiate the hydrolysis rate of the Ester (NTG-EE) vs. the Amide (NTG).

  • Preparation:

    • Prepare 1 mg/mL stock solutions of NTG and NTG-EE in Methanol.

    • Dilute 1:10 into three reaction media:

      • Medium A: 0.1 N HCl (Acidic)

      • Medium B: 0.1 N NaOH (Basic)

      • Medium C: Phosphate Buffer pH 7.4 (Neutral)

  • Incubation:

    • Incubate all samples at 60°C in a water bath.

  • Sampling:

    • Withdraw aliquots at T=0, 1h, 4h, and 24h.

    • Quench: Neutralize Acid/Base samples immediately to pH 7.0 to freeze the reaction.

  • Analysis (HPLC):

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.0) [60:40 v/v]. Note: Acidic pH ensures NTG is protonated for better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm.

  • Data Interpretation:

    • NTG-EE Chromatogram: Look for the disappearance of the late-eluting Ester peak and the appearance of the NTG peak (RRT ~0.6-0.8 relative to Ester).

    • NTG Chromatogram: Look for the appearance of split peaks (Phenylalanine/Cyclohexane acid) at very early retention times (RRT < 0.3).

Protocol B: Solid State Stability (Accelerated)

Objective: Assess shelf-life risks.

  • Weigh 50 mg of NTG and NTG-EE into separate open glass vials.

  • Place in a stability chamber at 40°C / 75% RH (ICH Accelerated Conditions).

  • Analyze at 2 weeks and 4 weeks.

  • Critical Check: Visually inspect NTG-EE for "liquefaction" or "gumming," as ester hydrolysis can be autocatalytic if moisture is absorbed, lowering the melting point.

Workflow Visualization

The following diagram outlines the decision logic for handling these compounds during method development.

MethodDevWorkflow Start Start: Impurity Profiling CheckSample Sample Contains NTG-EE? Start->CheckSample Stabilize CRITICAL: Avoid Alkaline Diluents (Prevents in-situ hydrolysis) CheckSample->Stabilize Yes StandardMethod Standard HPLC Method CheckSample->StandardMethod No MethodSelect Select Acidic Mobile Phase (pH 2.5 - 4.5) Stabilize->MethodSelect Result Quantify Impurity G (Ester) vs. Degradants (Amide cleavage) MethodSelect->Result StandardMethod->Result

Figure 2: Analytical method development workflow emphasizing the need to avoid alkaline conditions when Nateglinide Ethyl Ester is present to prevent false-positive degradation results.

References

  • Identification and characterization of degradation products of Nateglinide. Journal of the Chilean Chemical Society. (2022). Describes the acid/alkali hydrolysis pathways and identification of impurities I-III.

  • Synthesis and purification of nateglinide. Google Patents (WO2004018408A1). Details the synthesis involving the ester intermediate and its subsequent hydrolysis to the acid.

  • Stability studies of some glycolamide ester prodrugs. PubMed. Provides comparative context on the instability of ester prodrugs in aqueous buffers vs. plasma.

  • Nateglinide EP Impurity G. Axios Research. Identifies Nateglinide Ethyl Ester as a specific pharmacopeial impurity (Impurity G).[2]

  • Forced degradation studies of nateglinide. Zhurnal Prikladnoii Spektroskopii. Confirms Nateglinide's relative stability in mild acid vs. instability in base.[3]

Sources

Head-to-head study of Nateglinide and its ethyl ester derivative

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head analysis of Nateglinide (the active pharmaceutical ingredient) and its Ethyl Ester derivative (a prodrug candidate and critical pharmacopeial impurity). This guide is structured for pharmaceutical scientists to evaluate the functional, pharmacokinetic, and quality control distinctions between the two compounds.

Context: Comparative Analysis of Active Moiety vs. Ester Derivative Application: Drug Design (Prodrug Strategy) & Quality Control (Impurity Profiling)

Executive Technical Summary

This study contrasts Nateglinide (a D-phenylalanine derivative and meglitinide analogue) with Nateglinide Ethyl Ester . While Nateglinide is a rapid-onset insulin secretagogue acting directly on pancreatic


-cells, the ethyl ester derivative functions primarily as a prodrug  (requiring enzymatic hydrolysis to become active) or appears as a process-related impurity  (EP Impurity G) during synthesis.
  • Nateglinide (Free Acid): High affinity for SUR1/Kir6.2 channels; rapid oral absorption; short half-life (

    
     h).
    
  • Nateglinide Ethyl Ester: Increased lipophilicity (higher LogP); negligible direct receptor affinity; requires conversion by carboxylesterases (CES) to exert therapeutic effect.

Physicochemical & Structural Comparison

The ethyl ester modification significantly alters the physicochemical profile, impacting solubility and membrane permeability.

FeatureNateglinide (Active)Nateglinide Ethyl Ester (Derivative)
CAS Registry 105816-04-4187728-85-4
Molecular Formula


Molecular Weight 317.42 g/mol 345.48 g/mol
Functionality Carboxylic Acid (Active Moiety)Ester (Prodrug / Impurity)
Lipophilicity (LogP) ~2.4 (pH dependent)> 3.5 (Estimated)
Solubility (Aq) Low (pH dependent)Very Low (Hydrophobic)
Receptor Affinity High (

in nM range)
Low / Negligible (Steric hindrance)
Regulatory Status FDA/EMA Approved APIEP Impurity G / Research Compound

Mechanism of Action & Activation Pathway

Nateglinide acts by blocking the ATP-sensitive


 channels (

) on pancreatic

-cells. The ethyl ester, lacking the free carboxylic acid necessary for electrostatic interaction with the receptor site, must undergo bioactivation .
Pathway Diagram: Hydrolysis & Signaling

The following diagram illustrates the conversion of the Ethyl Ester to Nateglinide and the subsequent insulin secretion cascade.

NateglinidePathway Ester Nateglinide Ethyl Ester (Lipophilic Prodrug) Enzyme Carboxylesterases (CES) (Liver/Intestine) Ester->Enzyme Absorption Nateglinide Nateglinide (Active Acid) (Systemic Circulation) Enzyme->Nateglinide Hydrolysis SUR1 SUR1 Receptor Binding (Pancreatic Beta-Cell) Nateglinide->SUR1 High Affinity Binding KChannel Blockade of K_ATP Channel (Depolarization) SUR1->KChannel Inhibition CaChannel Ca2+ Influx (Voltage-gated) KChannel->CaChannel Membrane Depolarization Insulin Insulin Secretion (Exocytosis) CaChannel->Insulin Trigger

Caption: Bioactivation pathway of Nateglinide Ethyl Ester via enzymatic hydrolysis to the active Nateglinide moiety, triggering the insulinotropic cascade.

Head-to-Head Performance Analysis

A. Pharmacokinetics (PK)[1]
  • Absorption: The Ethyl Ester demonstrates superior passive diffusion across the intestinal epithelium due to the masking of the ionizable carboxylic acid group (increased lipophilicity).

  • Bioavailability: While the ester enhances permeability, its systemic bioavailability depends on the rate of hydrolysis. Incomplete hydrolysis can lead to lower exposure of the active drug compared to direct administration of Nateglinide.

  • Half-life: Nateglinide has a short

    
     (~1.5 h), ideal for prandial glucose control. The ester may exhibit a "flip-flop" kinetic profile if the hydrolysis rate is slower than the elimination rate, potentially extending the duration of action but delaying onset.
    
B. Pharmacodynamics (PD)
  • Potency: Nateglinide is the potent effector. The ethyl ester is virtually inactive in vitro against the SUR1 receptor until hydrolyzed.

  • Selectivity: The ester's lack of charge prevents specific binding to the SUR1 pocket, which requires an anionic interaction.

Experimental Protocols

Protocol A: In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the conversion rate of Nateglinide Ethyl Ester to Nateglinide in plasma or liver microsomes.

  • Preparation:

    • Prepare a 10 mM stock solution of Nateglinide Ethyl Ester in DMSO.

    • Thaw pooled human liver microsomes (HLM) or plasma on ice.

  • Incubation:

    • Dilute stock to 10

      
      M in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL).
      
    • Initiate reaction by adding NADPH (if checking oxidative metabolism) or directly incubate for esterase activity (no cofactor needed for simple hydrolysis, though liver homogenate is preferred).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100

      
      L samples at 
      
      
      
      min.
    • Quench immediately with 300

      
      L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 10,000g for 10 min.

    • Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Ester (m/z 346) and appearance of Nateglinide (m/z 318).

Protocol B: Comparative SUR1 Binding Assay (Flux Assay)

Objective: To verify that the Ethyl Ester is inactive prior to hydrolysis.

  • Cell Line: Use HEK293 cells stably expressing SUR1/Kir6.2 subunits.

  • Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)) or Thallium flux dye.

  • Treatment:

    • Group 1 (Control): Vehicle (DMSO).

    • Group 2 (Active): Nateglinide (0.1 - 100

      
      M).
      
    • Group 3 (Derivative): Nateglinide Ethyl Ester (0.1 - 100

      
      M).
      
    • Note: Ensure assay buffer is esterase-free to prevent in-situ hydrolysis.

  • Measurement:

    • Add Glyburide (positive control) or test compounds.

    • Measure fluorescence changes corresponding to depolarization (inhibition of

      
      ).
      
  • Result Interpretation:

    • Nateglinide should show a dose-dependent increase in fluorescence (depolarization).

    • Ethyl Ester should show minimal fluorescence change, confirming it is a prodrug requiring bioactivation.

Quality Control: The Ester as Impurity G

In drug development, the Ethyl Ester is primarily monitored as Impurity G (EP/BP standards). Its presence indicates incomplete hydrolysis during synthesis or esterification during workup with ethanol.

  • Limit: The ICH Q3A(R2) guidelines typically require reporting of impurities >0.05% and qualification if >0.15%.

  • Detection: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (Gradient).

    • Retention Time: The Ethyl Ester is significantly less polar than Nateglinide, resulting in a longer retention time (elutes after the main peak).

References

  • Pharmacokinetics and metabolism of nateglinide in humans. Source: Life Sciences / PubMed [Link]

  • Synthesis and biological investigations of nitric oxide releasing nateglinide and meglitinide type II antidiabetic prodrugs. Source: PubMed [Link]

  • Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent. Source: PubMed [Link]

  • Nateglinide: a new rapid-acting insulinotropic agent. Source: PubMed [Link]

Benchmarking Guide: Nateglinide Ethyl Ester vs. Key Impurity Profile Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Nateglinide Ethyl Ester against other Nateglinide impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of Nateglinide (a D-phenylalanine derivative insulin secretagogue), the control of impurities is critical for meeting ICH Q3A/B guidelines.[1] While hydrolytic degradation products like Impurity A (trans-4-isopropylcyclohexanecarboxylic acid) are common, Nateglinide Ethyl Ester represents a distinct class of process-related impurity.

This guide benchmarks the Nateglinide Ethyl Ester against other primary impurities (Impurity A, Impurity B, and Impurity C).[1] The comparison focuses on chromatographic behavior (retention time) , detectability (response factors) , and formation kinetics .[1] The data reveals that the Ethyl Ester is a highly lipophilic impurity (RRT ~4.1), requiring specific gradient modifications for elution, unlike the early-eluting hydrolytic degradants.[1]

Chemical Profile & Structural Analysis[1][2][3][4]

To understand the benchmarking data, we must first define the structural differences that drive separation behavior.[1]

Compound NameCommon DesignationStructural CharacteristicOrigin
Nateglinide Ethyl Ester The Target Esterified carboxylic acid tail (Ethyl group)Process (Esterification in EtOH)
Impurity A (USP)Hydrolysis ProductCleaved amide bond; Free acidDegradation (Acid/Base Hydrolysis)
Impurity B (USP)EnantiomerL-Phenylalanine isomerStarting Material Contamination
Impurity C (USP)Cis-IsomerCis-cyclohexyl configurationStarting Material Isomerization
Mechanistic Formation Pathway

The following diagram illustrates the divergent pathways leading to the Ethyl Ester versus hydrolytic impurities.

Nateglinide_Pathways Start Start: trans-4-Isopropyl cyclohexanecarboxylic Acid Inter Intermediate: Acid Chloride Start->Inter Activation ImpC Impurity C (Cis-Isomer) Start->ImpC Isomerization Nateglinide Nateglinide (API) Inter->Nateglinide + D-Phenylalanine ImpA Impurity A (Hydrolysis) Nateglinide->ImpA Hydrolysis (H+/OH-) EthylEster Ethyl Ester Impurity (Esterification) Nateglinide->EthylEster EtOH / H+ (Process) ImpC->Nateglinide Trace carryover

Figure 1: Formation pathways distinguishing the Ethyl Ester (Process/Solvent driven) from Impurity A (Degradation driven).[1]

Benchmarking Chromatographic Performance

The most significant operational difference between Nateglinide Ethyl Ester and its counterparts is its hydrophobicity .[1] The esterification of the carboxylic acid masks the polar group, significantly increasing retention on Reverse-Phase (RP) columns.[1]

Comparative Data: Retention & Response

Data derived from standard USP/EP methodology (C18 Column, Phosphate Buffer/Acetonitrile).

ParameterNateglinide Ethyl Ester Impurity A (Hydrolysis)Impurity C (Cis-Isomer)Nateglinide (API)
Relative Retention Time (RRT) 4.1 0.50.91.0
Polarity Low (Non-polar)High (Polar)ModerateModerate
Relative Response Factor (RRF) 0.94 0.0150.971.0
UV Max Absorbance ~210 nm~210 nm~210 nm210 nm
Elution Order Late EluterEarly EluterCo-eluting/Pre-peakReference
Technical Insight
  • RRT Analysis: The Ethyl Ester elutes at 4.1x the retention time of the main peak.[1] This necessitates a run time of at least 5x the main peak retention (typically >60 minutes in isocratic modes) or a steep gradient ramp to purge the column.[1] Failure to account for this leads to "ghost peaks" in subsequent injections.[1]

  • RRF Discrepancy: Note the RRF of Impurity A is extremely low (0.015) because it lacks the phenylalanine chromophore in the UV range if cleavage occurs at the amide.[1] However, the Ethyl Ester retains the chromophore , resulting in an RRF (0.[1]94) very close to the API. This makes the Ethyl Ester much easier to quantify accurately without high-concentration standards.[1]

Experimental Protocol: Separation & Identification

To reproduce these benchmarking results, use the following validated stability-indicating method. This system is designed to resolve the late-eluting Ethyl Ester from the API.[1]

Method Parameters
  • Column: L7/L71 Packing (C18), 4.6 mm × 25 cm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[1]

  • Mobile Phase:

    • Buffer: 20 mM Sodium Phosphate (pH 3.0 - 4.0).[1]

    • Organic: Acetonitrile (ACN).[1][2]

    • Ratio: 45:55 (Isocratic) or Gradient (Start 60% ACN -> 90% ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detector: UV at 210 nm.[1][2][3][4]

  • Temperature: 30°C.

Step-by-Step Workflow

Method_Workflow Step1 1. Sample Preparation Dissolve 100mg Nateglinide in 50mL Methanol/Buffer Step2 2. Equilibration Flush C18 column with Mobile Phase (Phosphate Buffer : ACN) Step1->Step2 Step3 3. Injection Sequence Blank -> System Suitability -> Sample Step2->Step3 Decision Is Peak RRT > 3.0? Step3->Decision ResultA Identify as Ethyl Ester (RRT ~4.1) Decision->ResultA Yes ResultB Identify as Impurity A/C (RRT < 1.0) Decision->ResultB No

Figure 2: Analytical decision tree for identifying Nateglinide impurities based on retention time.

Critical Causality in Protocol
  • Why pH 3.0-4.0? Nateglinide is an acid (pKa ~3-4). Lowering pH suppresses ionization, increasing retention on C18.[1] This improves resolution between the acid (API) and the neutral Ester impurity.[1]

  • Why UV 210 nm? The carbonyl and phenyl rings absorb here.[1] Detection at 254 nm would significantly reduce sensitivity for Impurity A, though the Ethyl Ester would remain visible.[1]

Stability & Risk Assessment

When benchmarking "Risk," we evaluate how likely the impurity is to appear during shelf-life storage.[1]

Stress ConditionEthyl Ester Risk Impurity A RiskImpurity C Risk
Acidic Hydrolysis Low (Stable)High (Major degradant)Low
Alkaline Hydrolysis Moderate (Hydrolyzes back to API)High (Major degradant)Low
Ethanol Presence High (Forms via esterification)LowLow
Oxidation LowLowLow

References

  • United States Pharmacopeia (USP). Nateglinide Monograph: USP 34-NF 29.[1] Rockville, MD: United States Pharmacopeial Convention.[1] [1]

  • European Directorate for the Quality of Medicines (EDQM). Nateglinide EP Impurity C & Related Substances. European Pharmacopoeia.[1][5]

  • Basavaiah, K., et al. (2025).[1][6] "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study." Research and Reviews: A Journal of Pharmaceutical Science.[1]

  • Kumari, P., et al. (2022).[1] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.

  • PubChem. Nateglinide Compound Summary (CID 5311309). National Center for Biotechnology Information.[1] [1]

Sources

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